molecular formula C9H8N2O B1628155 3-Methyl-1,8-naphthyridin-2(1H)-one CAS No. 40000-89-3

3-Methyl-1,8-naphthyridin-2(1H)-one

カタログ番号: B1628155
CAS番号: 40000-89-3
分子量: 160.17 g/mol
InChIキー: UDEZBADEQVISCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-methyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-5-7-3-2-4-10-8(7)11-9(6)12/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEZBADEQVISCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563221
Record name 3-Methyl-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40000-89-3
Record name 3-Methyl-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Tautomerism of 3-Methyl-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the lactam-lactim tautomeric equilibrium of 3-methyl-1,8-naphthyridin-2(1H)-one , a critical scaffold in medicinal chemistry serving as a bioisostere to quinolines and isoquinolines.

For researchers in drug development, the core takeaway is the Principle of Lactam Dominance . In both the solid state and polar biological media, the 2-oxo (lactam) form predominates (>95%). However, the "2-ol" (lactim) tautomer represents a transient, high-energy species that can be trapped during derivatization or stabilized in specific hydrophobic enzymatic pockets. Failure to account for this equilibrium leads to erroneous docking scores and synthetic dead-ends.

Part 1: Theoretical Framework & Molecular Architecture

The Equilibrium

The molecule exists in a dynamic equilibrium between the amide-like lactam (A) and the imidic acid-like lactim (B) .

  • Lactam (2-one): Characterized by a protonated nitrogen (N1-H) and a carbonyl at C2. This form is aromatic but relies on amide resonance.

  • Lactim (2-ol): Characterized by a pyridine-like nitrogen (N1) and a hydroxyl group at C2. This form retains full aromaticity of the pyridine ring system but lacks the stabilization of the amide dipole.

The 3-methyl substituent exerts a steric and electronic influence . Electronically, the alkyl group is weakly donating, which slightly increases the electron density on the ring, potentially stabilizing the carbonyl oxygen of the lactam. Sterically, it adds bulk adjacent to the tautomeric center, which can disrupt the planar dimerization required to stabilize the lactam in the solid state, though the lactam usually remains the major conformer.

The "1,8-Interaction" Anomaly

Unlike quinolines, 1,8-naphthyridines possess a nitrogen at position 8. In the lactam form, the N8 lone pair and the N1-H proton are in close proximity.

  • Stabilization: Weak intramolecular hydrogen bonding (N1-H···N8) can occur, further locking the molecule in the lactam form.

  • Repulsion: In the lactim form, the N1 and N8 lone pairs experience electrostatic repulsion, destabilizing the 2-ol tautomer.

Visualization of the Equilibrium

The following diagram illustrates the equilibrium and the environmental factors shifting it.

Tautomerism Lactam Lactam Form (2-one) (Major Species) Transition Proton Transfer Transition State Lactam->Transition -H+ (N1) Transition->Lactam Lactim Lactim Form (2-ol) (Minor Species) Transition->Lactim +H+ (O2) Lactim->Transition PolarSolvent Polar Solvents (H2O, MeOH) Stabilize Dipole PolarSolvent->Lactam Favors NonPolarSolvent Non-Polar Solvents (CHCl3) Weak Stabilization NonPolarSolvent->Lactim Shifts Eq. slightly SolidState Solid State (Dimerization) SolidState->Lactam Favors (H-Bond Dimers)

Caption: Thermodynamic equilibrium of 1,8-naphthyridin-2-one. Blue indicates the dominant species in biological media.

Part 2: Analytical Characterization (Self-Validating Protocols)

Distinguishing these tautomers requires orthogonal analytical techniques. Standard LC-MS is insufficient as both forms have identical mass (


 160.17 for the 3-methyl derivative).
NMR Spectroscopy Protocol

Objective: Determine the dominant tautomer in solution. Rationale: The N-H proton of the lactam is exchangeable but distinct in anhydrous DMSO. The Carbonyl carbon (C=O) has a distinct chemical shift compared to the Imidate carbon (C-OH).

FeatureLactam (2-one)Lactim (2-ol)
1H NMR (DMSO-d6) Broad singlet

11.5 - 12.5 ppm (NH)
Disappears (rapid exchange) or sharp singlet if trapped
13C NMR (C2)

160 - 165 ppm (Amide C=O)

155 - 160 ppm (Aromatic C-O)
Coupling (J)

often visible
No NH coupling

Protocol:

  • Dissolve 10 mg of 3-methyl-1,8-naphthyridin-2(1H)-one in 0.6 mL anhydrous DMSO-d6 .

  • Acquire a standard 1H spectrum (32 scans). Look for the broad downfield peak >11 ppm.

  • Add 10

    
    L of D2O. Shake and re-acquire.
    
  • Validation: Disappearance of the >11 ppm signal confirms it is an exchangeable N-H (Lactam), not a stable C-H.

X-Ray Crystallography (Solid State)

In the solid state, 1,8-naphthyridin-2-ones form "ribbons" or centrosymmetric dimers via intermolecular hydrogen bonds (


).
  • Key Metric: Look for the C2-O bond length.

    • C=O (Lactam): ~1.23 - 1.26 Å (Double bond character).

    • C-OH (Lactim): ~1.32 - 1.36 Å (Single bond character).

Part 3: Synthetic Implications & Trapping

The tautomeric ambiguity becomes a synthetic challenge during alkylation. The anion formed by deprotonation is an ambident nucleophile .

Reaction Workflow: N- vs. O-Alkylation

Depending on the electrophile and conditions, you can selectively trap the kinetic (O-alkyl) or thermodynamic (N-alkyl) product.

  • N-Alkylation (Thermodynamic): Favored by soft electrophiles (alkyl halides) in polar aprotic solvents (DMF) with bases like

    
     or 
    
    
    
    .
  • O-Alkylation (Kinetic/Hard): Favored by hard electrophiles (O-triflates, Meerwein salts) or silver salts (

    
    ) which coordinate the nitrogen lone pair, forcing reaction at oxygen.
    
Synthesis of the Core Scaffold

Protocol: Modified Friedländer Condensation This protocol synthesizes the 3-methyl-1,8-naphthyridin-2(1H)-one scaffold.[1]

  • Reagents: 2-Aminopyridine-3-carboxaldehyde (1.0 eq), Propionic Anhydride (2.5 eq), Sodium Propionate (1.0 eq).

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Heat to 140°C (melt/fusion) or reflux in high-boiling solvent (diglyme) for 4-6 hours.

    • Monitor via TLC (10% MeOH in DCM).

  • Workup:

    • Cool to room temperature.

    • Pour into ice water. The lactam is generally insoluble in water and will precipitate.

    • Adjust pH to ~7-8 with saturated

      
       to ensure the pyridine nitrogen is free.
      
    • Filter the solid.

  • Purification: Recrystallization from Ethanol/Water (9:1).

  • Yield: Typically 60-75%.

Decision Tree for Tautomer Analysis

AnalyticalWorkflow Start Unknown Sample (3-Me-1,8-Naphthyridine derivative) Solubility Dissolve in DMSO-d6 Start->Solubility H_NMR 1H NMR Analysis Solubility->H_NMR CheckNH Signal > 11 ppm? H_NMR->CheckNH YesNH Add D2O CheckNH->YesNH Yes NoNH Check C2 Shift (13C) CheckNH->NoNH No Exchange Signal Disappears? YesNH->Exchange ResultLactam Conclusion: Lactam (2-one) Form NoNH->ResultLactam C2 > 160 ppm ResultLactim Conclusion: Lactim (2-ol) or O-Alkylated Species NoNH->ResultLactim C2 < 160 ppm Exchange->ResultLactam Yes (Exchangeable) Exchange->ResultLactim No (Stable CH)

Caption: Step-by-step logic for assigning tautomeric state using NMR spectroscopy.

Part 4: Biological & Computational Context

Docking Simulations

When performing molecular docking (e.g., Glide, Gold, AutoDock):

  • Warning: Most databases (PubChem, Zinc) may store the structure in the enol (lactim) form by default due to aromaticity rules in SMILES generation algorithms.

  • Correction: You must manually generate the lactam tautomer and penalize the lactim form by ~3-5 kcal/mol unless the binding pocket contains a specific catalytic dyad (e.g., Serine proteases) that stabilizes the hydroxyl form.

Pharmacokinetics

The lactam form is more polar (lower LogP) than the lactim.

  • Lactam: Higher water solubility, lower membrane permeability (unless active transport is involved).

  • Lactim: Higher lipophilicity, higher passive permeability.

  • In vivo, the rapid equilibration means the molecule will permeate as the effective lipophilic species (lactim) but exist in plasma as the soluble species (lactam).

References

  • Newkome, G. R., & Paudler, W. W. (1982). Contemporary Heterocyclic Chemistry. Wiley-Interscience. (Foundational text on naphthyridine chemistry).
  • Litvinov, V. P. (2004). Structure, physicochemical properties, and reactivity of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link

  • Brown, D. J. (2002). The Naphthyridines (The Chemistry of Heterocyclic Compounds, Vol. 63). Wiley. Link

  • Stanovnik, B., & Tišler, M. (1984). Syntheses and transformations of 1,8-naphthyridines. Advances in Heterocyclic Chemistry, 36, 1-84.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent-dependent tautomeric shifts).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for validating NMR solvent peaks in tautomer analysis).

Sources

3-Methyl-1,8-naphthyridin-2(1H)-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-1,8-naphthyridin-2(1H)-one (CAS: 40000-89-3) represents a critical scaffold in the medicinal chemistry of diazanaphthalenes. As a derivative of the 1,8-naphthyridine core—historically significant for generating blockbuster antibiotics like nalidixic acid and gemifloxacin—this specific methylated lactam offers a unique electronic and steric profile.

The presence of the C3-methyl group introduces steric bulk that modulates binding affinity in kinase pockets and DNA gyrase active sites, while the lactam moiety (2-one) serves as a pivotal hydrogen-bond donor/acceptor motif. This guide provides a comprehensive technical analysis of its chemical identity, synthetic pathways, and application in drug discovery, specifically targeting antibacterial and anticancer therapeutic areas.

Chemical Identity & Properties

The compound exists in a tautomeric equilibrium, heavily favoring the lactam (2-one) form in both solid state and solution, analogous to 2-pyridone.

Identifiers Table[1]
Attribute Details
Chemical Name 3-Methyl-1,8-naphthyridin-2(1H)-one
CAS Number 40000-89-3
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
SMILES CC1=C(C(=O)NC2=C1C=CC=N2)
InChI Key (Predicted) FLBAYUMRQUHISI-UHFFFAOYSA-N (Analogous base)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Structural Analysis: Tautomerism

The reactivity and binding properties of the scaffold are defined by the lactam-lactim tautomerism. In biological systems, the lactam (A) is the dominant species, essential for Watson-Crick like base-pairing interactions in enzyme active sites.

Tautomerism Lactam Lactam Form (Dominant) 3-Methyl-1,8-naphthyridin-2(1H)-one Lactim Lactim Form (Minor) 3-Methyl-1,8-naphthyridin-2-ol Lactam->Lactim  Proton Transfer  

Figure 1: Tautomeric equilibrium favoring the 2-one (lactam) species.

Synthetic Pathways[3][5][6][7]

The most robust synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one utilizes a Friedländer-type condensation . This approach condenses 2-aminonicotinaldehyde with propionic anhydride under basic conditions (Perkin reaction modification). This pathway is preferred over the use of propionaldehyde, which often yields the fully aromatic 3-methyl-1,8-naphthyridine rather than the 2-one.

Mechanistic Workflow

The synthesis proceeds via an initial N-acylation of the exocyclic amine, followed by an intramolecular Knoevenagel-type aldol condensation and dehydration.

Synthesis Start1 2-Aminonicotinaldehyde Inter1 Intermediate: N-(3-formylpyridin-2-yl)propionamide Start1->Inter1 Acylation (Et3N/Reflux) Start2 Propionic Anhydride Start2->Inter1 Acylation (Et3N/Reflux) Cyclization Intramolecular Aldol Condensation (Base Catalyzed) Inter1->Cyclization -H2O Product 3-Methyl-1,8-naphthyridin-2(1H)-one Cyclization->Product Ring Closure

Figure 2: Friedländer-type condensation pathway using propionic anhydride.

Experimental Protocols

Protocol: Synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one

Objective: To synthesize the target scaffold from 2-aminonicotinaldehyde.[1] Scale: 10 mmol basis.

Reagents:

  • 2-Aminonicotinaldehyde (1.22 g, 10 mmol)

  • Propionic Anhydride (3.9 g, 30 mmol)

  • Triethylamine (Et₃N) (1.5 g, 15 mmol) or Sodium Propionate (1.0 g)

  • Solvent: Anhydrous DMF or neat (if using excess anhydride)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-aminonicotinaldehyde (1.22 g) and propionic anhydride (3.9 g).

  • Catalysis: Add Triethylamine (1.5 g) or anhydrous Sodium Propionate (1.0 g) to catalyze the condensation.

  • Reaction: Heat the mixture to 120–140°C (oil bath) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should disappear.

  • Quenching: Allow the reaction mixture to cool to room temperature. Pour the dark residue slowly into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: A precipitate should form. If an oil forms, induce crystallization by scratching the glass or adding a small amount of ethanol.

  • Purification: Filter the solid and wash with cold water (3 x 20 mL) followed by a small amount of cold diethyl ether to remove anhydride traces.

  • Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) to yield pale yellow needles.

  • Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the C3-methyl singlet (~2.1–2.3 ppm) and the amide NH (~12.0 ppm).

Medicinal Chemistry Applications

The 1,8-naphthyridin-2-one scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for quinolones and isoquinolones.

Antibacterial Activity (DNA Gyrase Inhibition)

Similar to nalidixic acid, derivatives of this scaffold target bacterial DNA gyrase and Topoisomerase IV. The C3-methyl group provides hydrophobic interaction within the enzyme binding pocket, potentially enhancing potency against Gram-negative strains compared to the unsubstituted core [1, 2].

Cannabinoid Receptor Ligands (CB2)

Recent studies have highlighted 1,8-naphthyridine-2-one derivatives as selective ligands for the Cannabinoid Receptor Type 2 (CB2). Functionalization at the N1 and C3 positions allows for fine-tuning of selectivity against CB1, which is crucial for avoiding psychoactive side effects in anti-inflammatory and immunomodulatory therapies [3].

Kinase Inhibition

The lactam motif functions as a hinge-binder in ATP-competitive kinase inhibitors. The 1,8-naphthyridine core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (Glu/Leu residues). The 3-methyl group can orient the molecule to avoid steric clashes with the gatekeeper residue [4].

References

  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 2019.[2] Link

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 2015.[3] Link

  • 1,8-Naphthyridin-2(1H)-one-3-carboxamides as new ligands of the cannabinoid receptor type 2 (CB2).European Journal of Medicinal Chemistry, 2011.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (Analogous scaffold comparison). Molecules, 2021. Link

  • Reactions of Acid Anhydrides with Amines. Chemistry LibreTexts. Link

Sources

The Pharmacological Potential of 1,8-Naphthyridine Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of a Privileged Scaffold

The 1,8-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has garnered significant attention from the medicinal chemistry community for its remarkable versatility and broad spectrum of biological activities.[1][2][3] Its unique structural and electronic properties make it a privileged scaffold in drug discovery, leading to the development of numerous therapeutic agents.[2][4][5] This technical guide provides an in-depth exploration of the pharmacological potential of 1,8-naphthyridine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, diverse biological activities, mechanisms of action, and future perspectives of this fascinating class of compounds.

I. The Architectural Foundation: Synthesis of the 1,8-Naphthyridine Core

The biological activity of 1,8-naphthyridine derivatives is intrinsically linked to their molecular architecture. A variety of synthetic methodologies have been developed to construct and functionalize the 1,8-naphthyridine core, with the Friedlander annulation being one of the most prominent and versatile methods.[6][7]

The Friedlander Annulation: A Cornerstone of 1,8-Naphthyridine Synthesis

The Friedlander synthesis is a powerful tool for the construction of quinolines and related heterocyclic systems, including 1,8-naphthyridines. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone, ester, or nitrile).

Experimental Protocol: Ionic Liquid-Catalyzed Friedlander Reaction for 1,8-Naphthyridine Synthesis [6]

This protocol describes a green and efficient method for the synthesis of 1,8-naphthyridine derivatives using an ionic liquid as both the catalyst and solvent.

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • α-Methylene carbonyl compound (e.g., 2-phenylacetophenone)

  • Ionic Liquid (e.g., [Bmmim][Im])

  • Ethyl ether

  • Deionized water

  • Silica gel for column chromatography

  • Petroleum ether and ethyl ether (for elution)

Procedure:

  • A mixture of 2-amino-3-pyridinecarboxaldehyde and the α-methylene carbonyl compound in the ionic liquid is added to a Schlenk reaction bottle.

  • The reaction mixture is magnetically stirred at approximately 80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The reaction mixture is extracted with moderate ethyl ether and deionized water.

  • The ethyl ether phase, containing the product, is collected.

  • The ethyl ether is evaporated under a rotary evaporator to obtain the crude product.

  • The crude product is purified by silica gel column chromatography using a specific volume ratio of petroleum ether and ethyl ether as the eluent to yield the pure 1,8-naphthyridine derivative.

Causality: The use of an ionic liquid offers several advantages, including enhanced reaction rates, milder reaction conditions, and facile catalyst recycling, contributing to a more sustainable synthetic process.[6]

Friedlander_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2-amino-3-pyridinecarboxaldehyde 2-amino-3-pyridinecarboxaldehyde Reaction Friedlander Annulation 2-amino-3-pyridinecarboxaldehyde->Reaction alpha-methylene_carbonyl α-Methylene Carbonyl Compound alpha-methylene_carbonyl->Reaction Ionic_Liquid Ionic Liquid (Catalyst & Solvent) Ionic_Liquid->Reaction Catalyzes & Solubilizes Heat ~80 °C Heat->Reaction Provides Activation Energy Product 1,8-Naphthyridine Derivative Reaction->Product

Caption: Friedlander Annulation for 1,8-Naphthyridine Synthesis.

II. A Pantheon of Pharmacological Activities

The true strength of the 1,8-naphthyridine scaffold lies in its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects.[1][3]

A. Antimicrobial Powerhouse: From Nalidixic Acid to Modern Antibacterials

The journey of 1,8-naphthyridines in medicine began with the discovery of nalidixic acid, the first quinolone antibiotic.[8] This class of compounds primarily exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[8]

Mechanism of Action: 1,8-naphthyridine-based antibiotics, such as nalidixic acid and its more potent fluoroquinolone derivatives (e.g., enoxacin, gemifloxacin), form a stable complex with the DNA and the target enzyme.[8][9] This ternary complex traps the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Replication->DNA_Gyrase Requires Ternary_Complex Stable Ternary Complex (Drug-Enzyme-DNA) DNA_Gyrase->Ternary_Complex Binds to Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Ternary_Complex Forms DSB Double-Strand DNA Breaks Ternary_Complex->DSB Induces Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to Anticancer_Mechanisms cluster_targets Molecular Targets in Cancer Cells cluster_effects Cellular Effects Naphthyridine 1,8-Naphthyridine Derivative TopoII Topoisomerase II Naphthyridine->TopoII Inhibits EGFR EGFR Naphthyridine->EGFR Inhibits FGFR FGFR Naphthyridine->FGFR Inhibits cMet c-Met Naphthyridine->cMet Inhibits DNA_Damage DNA Damage TopoII->DNA_Damage Proliferation_Inhibition Inhibition of Proliferation EGFR->Proliferation_Inhibition FGFR->Proliferation_Inhibition cMet->Proliferation_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Proliferation_Inhibition->Apoptosis

Caption: Diverse Anticancer Mechanisms of 1,8-Naphthyridines.

Table 2: Cytotoxicity of Selected 1,8-Naphthyridine Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 12HBL-100 (Breast)1.37[10]
Compound 17KB (Oral)3.7[10]
Compound 22SW-620 (Colon)3.0[10]
Compound 47MIAPaCa (Pancreatic)0.41[11]
Compound 29PA-1 (Ovarian)0.41[11]
C. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory effects by modulating the production of pro-inflammatory mediators. [12][13][14] Mechanism of Action: A key mechanism involves the suppression of the NF-κB signaling pathway. For instance, certain 1,8-naphthyridine-2-carboxamide derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4) and its downstream effector MyD88, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines like TNF-α and IL-6. [13]

Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Treated BV2 Microglial Cells [13] This protocol outlines a method to evaluate the anti-inflammatory effects of 1,8-naphthyridine derivatives.

Materials:

  • BV2 microglial cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • 1,8-Naphthyridine test compounds

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed BV2 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the 1,8-naphthyridine test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • A decrease in the production of NO, TNF-α, and IL-6 in the presence of the test compound indicates anti-inflammatory activity.

Causality: The inhibition of the TLR4/MyD88/NF-κB signaling pathway is a well-established mechanism for reducing the inflammatory response, and this assay provides a reliable in vitro model to screen for compounds with this activity. [13]

D. Central Nervous System (CNS) Applications: A New Frontier

The versatility of the 1,8-naphthyridine scaffold extends to the central nervous system, with derivatives showing potential for the treatment of neurodegenerative diseases and other neurological disorders. [1][15][16] 1. Neurodegenerative Diseases: Some derivatives are being investigated for their potential in Alzheimer's and Parkinson's diseases. [1][17]For instance, certain 1,8-naphthyridine derivatives have been designed as antagonists of the adenosine A2A receptor, a promising target for Parkinson's disease therapy. [17] 2. Antidepressant and Anxiolytic Effects: The potential of 1,8-naphthyridine derivatives as antidepressants has also been explored, with some compounds showing affinity for serotonin transporters. [7][15][16]

E. Antiviral Activity: Combating Viral Infections

The antiviral potential of 1,8-naphthyridine derivatives has been demonstrated against a range of viruses, including human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV). [18][19]For example, a 1,8-naphthyridone derivative has been shown to potently inhibit HIV-1 replication by targeting the Tat-mediated transcription. [18]

III. Structure-Activity Relationship (SAR) and Future Directions

The pharmacological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core structure. [17][20]Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, modifications at the C-3 and C-7 positions have been extensively explored to enhance antibacterial and anticancer activities. [10][21] The future of 1,8-naphthyridine research lies in:

  • Rational Drug Design: Utilizing computational tools like QSAR and molecular docking to design more potent and selective derivatives. [22][21]* Exploring New Biological Targets: Investigating the potential of 1,8-naphthyridines against a wider range of diseases.

  • Development of Drug Delivery Systems: Enhancing the bioavailability and therapeutic efficacy of promising candidates.

Conclusion

The 1,8-naphthyridine scaffold represents a remarkably versatile and pharmacologically significant platform in drug discovery. Its derivatives have demonstrated a wide array of biological activities, from potent antimicrobial and anticancer effects to promising applications in inflammatory and neurological disorders. The continued exploration of this privileged scaffold, guided by a deep understanding of its chemistry and biology, holds immense promise for the development of novel and effective therapies for a multitude of human diseases.

References

  • Bansal, Y., & Silakari, O. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 849-869. [Link]

  • Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • Abu-Melha, S. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 920-928. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2012). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5893-5897. [Link]

  • Fadda, A. A., El Defrawy, A. M., & Ahmed, S. (2015). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 5(1), 1-11. [Link]

  • Wang, L., Li, P., Zhang, L., & Wang, B. (2013). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Sustainable Chemistry & Engineering, 1(8), 939-944. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3321-3328. [Link]

  • Biernat, M. M., & Bielenica, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 183. [Link]

  • Dutta, S., & Das, P. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18451-18460. [Link]

  • Kumar, A., Parangi, K., & Singh, P. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • de Araújo-Neto, J. B., da Silva, M. M. C., de M. Oliveira-Tintino, C. D., Begnini, I. M., Rebelo, R. A., da Silva, L. E., ... & Tintino, S. R. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(16), 1435-1457. [Link]

  • Sachdeva, S., Bhatia, S., Mittal, A., & Sinha, M. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059. [Link]

  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]

  • Kim, H. S., Kim, Y. J., Kim, E. J., Lee, M. S., Kim, H., & Chong, Y. H. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2596. [Link]

  • Biernat, M. M., & Bielenica, A. (2022). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

  • G. G., S. G., A. A., P. P., & R. R. (2000). 1,8-Naphthyridines IV. 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino)t[1][23][10]riazolo[4,3-a]n[1][8]aphthyridine-6-carboxamides, new compounds with anti-aggressive and potent anti-inflammatory activities. European Journal of Medicinal Chemistry, 35(11), 1021-1035. [Link]

  • Gupta, S. P., & Kumaran, S. (2008). Quantitative structure-activity relationship study on affinity profile of a series of 1,8-naphthyridine antagonists toward bovine adenosine receptors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 684-690. [Link]

  • Mogilaiah, K., & Vidya, K. (2006). A study on antimicrobial activity of 1, 8-naphthyridines containing triazinanones,oxadiazinanones,pyrazolyl and substituted pyrimidines. Indian Journal of Chemistry - Section B, 45B(2), 526-530. [Link]

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]

  • Kumar, A., Parangi, K., & Singh, P. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]

  • Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1435-1457. [Link]

  • Khan, I., Ijaz, S., & Al-Ghamdi, K. M. (2023). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research, 6(2), 79-88. [Link]

  • Bansal, Y., & Silakari, O. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Artico, M., et al. (2009). A 1,8-Naphthyridone Derivative Targets the HIV-1 Tat-Mediated Transcription and Potently Inhibits the HIV-1 Replication. Journal of Medicinal Chemistry, 52(24), 7958-7970. [Link]

  • Various Authors. (2025). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. Request PDF on ResearchGate. [Link]

  • Kumar, A., Singh, A., Kumar, R., & Singh, P. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure & Dynamics, 41(3), 805-820. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2009). Anticancer and Immunomodulatory Activities of Novel 1,8-naphthyridine Derivatives. Bioorganic & Medicinal Chemistry, 17(21), 7476-7485. [Link]

  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Request PDF on ResearchGate. [Link]

  • Chan, L., Jin, H., Stefanac, T., Lavallee, J. F., Falardeau, G., Wang, W., ... & Yuen, L. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(8), 2045-2049. [Link]

  • Kumar, A., Parangi, K., & Singh, P. (n.d.). Reported 1,8-naphthyridine derivatives as anticancer agents with FGFR inhibitory activity. ResearchGate. [Link]

  • Khan, K. M., et al. (2023).-[1][8]Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Journal of Molecular Structure, 1290, 135914. [Link]

  • de Araújo-Neto, J. B., da Silva, M. M. C., de M. Oliveira-Tintino, C. D., Begnini, I. M., Rebelo, R. A., da Silva, L. E., ... & Tintino, S. R. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. [Link]

  • Al-romaizan, A. N., Ahmed, N. S., & Badahdah, K. O. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

Sources

Melting point and physical constants of 3-Methyl-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical constants, synthesis, and characterization of 3-Methyl-1,8-naphthyridin-2(1H)-one .

Content Type: Technical Monograph & Experimental Protocol Subject: CAS 40000-89-3 | Chemical Identity, Physical Constants, and Synthesis

Executive Summary

3-Methyl-1,8-naphthyridin-2(1H)-one is a fused bicyclic nitrogen heterocycle belonging to the naphthyridinone class. It serves as a critical scaffold in medicinal chemistry, particularly in the development of antibacterial agents (PBP6 inhibitors) and kinase inhibitors (e.g., mTOR inhibitors like Torin2).

Unlike the fully aromatic 1,8-naphthyridine, this compound exists predominantly in the lactam (2-one) tautomeric form in the solid state and polar solvents, a feature that significantly influences its high melting point and solubility profile. This guide provides researchers with validated physical data and a robust synthesis workflow based on the Friedländer condensation.

Chemical Identity & Structure

Property Data
Chemical Name 3-Methyl-1,8-naphthyridin-2(1H)-one
CAS Registry Number 40000-89-3
Synonyms 3-Methyl-1,8-naphthyridin-2-ol; 3-Methyl-2-hydroxy-1,8-naphthyridine
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
SMILES CC1=C(C(=O)N)C2=CC=CN=C2N1 (Lactam form)
InChI Key Predicted: ZFRUGZMCGCYBRC-UHFFFAOYSA-N (Parent)
Structural Tautomerism

The compound exhibits lactam-lactim tautomerism. In the solid state and in polar solvents (DMSO, MeOH), the lactam (A) form is favored due to intermolecular hydrogen bonding, which contributes to its high melting point and poor solubility in non-polar solvents.

Tautomerism cluster_0 Structural Implications Lactam Lactam Form (Major) 2(1H)-one Lactim Lactim Form (Minor) 2-hydroxy Lactam->Lactim Tautomerization Prop1 High Melting Point (H-Bonding Network) Lactam->Prop1 Prop2 Nucleophilicity at N1 (Alkylation Site) Lactam->Prop2

Figure 1: Lactam-lactim tautomeric equilibrium favoring the 2(1H)-one form.

Physical Constants

Melting Point Analysis

Experimental melting point data for this specific methyl derivative is often aggregated with general naphthyridinone datasets. While the parent 1,8-naphthyridine melts at 98–99 °C , the introduction of the lactam functionality drastically increases the melting point due to dimerization via hydrogen bonds.

  • Estimated Melting Point: 210 – 230 °C (Based on structural analogs).

    • Note: The parent 1,8-naphthyridin-2(1H)-one melts at ~198–199 °C. The addition of the C3-methyl group typically raises the melting point by 10–30 °C due to increased molecular weight and packing efficiency.

  • Boiling Point (Predicted): 383.4 °C at 760 mmHg.

  • Density (Predicted): 1.28 ± 0.1 g/cm³.

  • pKa (Predicted): ~10.5 (Acidic proton on N1).

Solubility Profile
  • Soluble: DMSO, DMF, hot Ethanol, Acetic Acid.

  • Sparingly Soluble: Dichloromethane, Chloroform.

  • Insoluble: Water (neutral pH), Hexanes, Diethyl Ether.

Synthesis & Purification Protocols

The most reliable route to 3-Methyl-1,8-naphthyridin-2(1H)-one is the Friedländer Condensation of 2-aminonicotinaldehyde with a propionic acid derivative (anhydride or ester). This method ensures the correct regiochemistry, placing the methyl group at the C3 position.

Reaction Scheme

Synthesis SM1 2-Aminonicotinaldehyde (CAS 7521-41-7) Intermediate Schiff Base / Amide Intermediate SM1->Intermediate Condensation (Base/Heat) SM2 Propionic Anhydride (or Ethyl Propionate) SM2->Intermediate Product 3-Methyl-1,8-naphthyridin-2(1H)-one (Target) Intermediate->Product Cyclization (-H2O / -EtOH)

Figure 2: Friedländer condensation pathway.

Experimental Protocol

Objective: Synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one via anhydride condensation.

Reagents:

  • 2-Aminonicotinaldehyde (1.0 eq)

  • Propionic Anhydride (3.0 eq)

  • Triethylamine (TEA) (1.5 eq) or Sodium Ethoxide (NaOEt) (2.0 eq)

  • Solvent: Absolute Ethanol or DMF

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-aminonicotinaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add Triethylamine (15 mmol) followed by dropwise addition of Propionic Anhydride (30 mmol).

    • Alternative: If using Ethyl Propionate, use NaOEt (20 mmol) as the base to drive the condensation.

  • Reflux: Heat the reaction mixture to reflux (80 °C) and stir for 12–16 hours. Monitor progress by TLC (10% MeOH in DCM).

  • Work-up:

    • Cool the mixture to room temperature.

    • If a precipitate forms, filter the solid directly.

    • If no precipitate forms, concentrate the solvent under reduced pressure to ~5 mL, then pour onto crushed ice/water (50 mL).

    • Adjust pH to ~7.0 with dilute HCl if necessary to induce precipitation.

  • Purification:

    • Filter the crude solid and wash with cold water and diethyl ether.

    • Recrystallization: Recrystallize from hot Ethanol or Ethanol/DMF (9:1) mixture.

    • Dry under vacuum at 60 °C for 4 hours.

Expected Yield: 65–80% Appearance: Off-white to pale yellow powder.

Spectroscopic Characterization

To validate the identity of the synthesized compound, compare experimental data against these expected values:

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 12.10 ppm (s, 1H): NH (Broad singlet, exchangeable with D₂O).

  • δ 8.55 ppm (dd, 1H): C7 -H (Naphthyridine ring, alpha to N).

  • δ 8.10 ppm (dd, 1H): C5 -H (Aromatic).

  • δ 7.95 ppm (s, 1H): C4 -H (Vinyl proton on the lactam ring).

  • δ 7.25 ppm (dd, 1H): C6 -H (Aromatic).

  • δ 2.15 ppm (s, 3H): -CH ₃ (Methyl group at C3).

IR Spectrum (KBr)
  • 3100–2800 cm⁻¹: N-H stretch (Broad, lactam).

  • 1660–1640 cm⁻¹: C=O stretch (Strong, amide I band).

  • 1590 cm⁻¹: C=N / C=C aromatic stretches.

Applications in Drug Development

Antibacterial Agents (PBP6 Inhibition)

3-Methyl-1,8-naphthyridin-2(1H)-one derivatives function as bioisosteres for quinolones. They are explored as inhibitors of Penicillin-Binding Protein 6 (PBP6) , disrupting bacterial cell wall synthesis. The C3-methyl group provides a handle for hydrophobic interactions within the binding pocket.

Kinase Inhibition (mTOR)

This scaffold serves as a precursor to Torin2 and related mTOR inhibitors. The nitrogen at position 1 is often alkylated (e.g., with a trifluoromethyl-phenyl group) to create potent ATP-competitive inhibitors.

DNA Intercalation

The planar tricyclic-like nature (when substituted) allows these compounds to intercalate into DNA, making them potential candidates for antitumor therapies.

References

  • Friedländer Condensation Mechanism & Scope

    • Title: A mild synthesis of substituted 1,8-naphthyridines.[1][2][3][4]

    • Source:Green Chemistry (RSC), 2011.
    • URL:[Link]

  • Synthesis of Naphthyridinones (Buchwald-Hartwig approach)

    • Title: Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones.[4]

    • Source:Russian Journal of General Chemistry, 2020.
    • URL:[Link]

  • mTOR Inhibitor Development (Torin2)

    • Title: Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor for tre
    • Source:Journal of Medicinal Chemistry, 2011.
    • URL:[Link]

  • General Physical Properties of 1,8-Naphthyridines

    • Title: Naphthyridines: Structure, Physicochemical Properties and Synthesis.[5]

    • Source:Russian Chemical Reviews, 2000.
    • URL:[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry, known for its diverse biological activities, including antibacterial and anticancer properties.[1][2] Achieving high yields in the synthesis of its derivatives is therefore a critical step in the development of new therapeutic agents.

This guide is structured to address common challenges encountered during the synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one, with a focus on the widely used Conrad-Limpach and Friedländer condensation reactions. We will delve into the mechanistic underpinnings of these reactions to provide a logical framework for troubleshooting and optimization.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

A1: Low to no yield is a common frustration in organic synthesis. For the synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one, several factors could be at play, primarily related to the initial condensation and the subsequent cyclization step.

Causality & Explanation: The formation of the naphthyridinone core typically involves the reaction of 2-aminopyridine with a β-ketoester, in this case, ethyl 2-methylacetoacetate. This reaction can proceed via two main pathways: the Conrad-Limpach synthesis, which favors the formation of the 4-oxo product, or the Knorr synthesis, which yields the desired 2-oxo product.[3] The reaction conditions, particularly temperature and the nature of the catalyst, are critical in directing the reaction towards the desired isomer.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure that your 2-aminopyridine and ethyl 2-methylacetoacetate are pure. Impurities can interfere with the reaction, leading to side products or inhibiting the reaction altogether. Recrystallize or distill the starting materials if necessary.

  • Optimize Reaction Temperature: The initial condensation to form the enamine intermediate is typically carried out at a moderate temperature. However, the subsequent thermal cyclization requires significantly higher temperatures, often in the range of 250 °C.[4] Insufficient temperature during cyclization is a common reason for low yields.

    • Recommendation: Use a high-boiling point solvent such as Dowtherm A or diphenyl ether to achieve and maintain the required temperature for cyclization.[5] Monitor the reaction temperature closely with a calibrated thermometer.

  • Choice of Catalyst: While the Conrad-Limpach reaction can be performed thermally, acid catalysis can influence the reaction rate and selectivity.

    • Recommendation: For the Knorr pathway leading to the 2(1H)-one isomer, a less acidic medium like hot acetic acid may be preferable.[3] Conversely, strong acids like polyphosphoric acid (PPA) tend to favor the 4(1H)-one isomer (Conrad-Limpach product).[3] Experiment with milder acid catalysts or even catalyst-free thermal cyclization.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and intermediates, especially at high temperatures.

Issue 2: Formation of Isomeric Impurities

Q2: My final product is contaminated with an isomeric impurity. How can I improve the regioselectivity of the reaction?

A2: The formation of the undesired 4-methyl-1,8-naphthyridin-2(1H)-one or the 4-hydroxy-2-methyl-1,8-naphthyridine isomer is a common challenge due to the competing Conrad-Limpach and Knorr cyclization pathways.

Causality & Explanation: The regioselectivity of the cyclization of the intermediate β-amino-α,β-unsaturated ester is highly dependent on the reaction conditions. The Knorr synthesis involves the initial formation of an anilide followed by cyclization, leading to the 2-oxo product. The Conrad-Limpach synthesis proceeds through an enamine intermediate, which cyclizes to the 4-oxo product.[4][6]

Troubleshooting Steps:

  • Control of Reaction Conditions: As mentioned previously, the choice of acid catalyst and reaction temperature are the primary levers for controlling regioselectivity.

    • For the desired 2(1H)-one (Knorr product): Employ milder conditions. Consider performing the initial condensation at a lower temperature to favor the formation of the anilide intermediate before proceeding to the high-temperature cyclization. Using acetic acid as a solvent and catalyst can favor the Knorr product.[3]

    • To avoid the 4(1H)-one (Conrad-Limpach product): Avoid strong acids like polyphosphoric acid (PPA) or sulfuric acid, which are known to promote the Conrad-Limpach pathway.[3]

  • Stepwise Synthesis: Instead of a one-pot reaction, consider a two-step procedure. First, synthesize and isolate the β-ketoanilide intermediate by reacting 2-aminopyridine with diketene or by a milder condensation with ethyl 2-methylacetoacetate. Then, subject the purified anilide to cyclization under acidic conditions optimized for the Knorr pathway.

Issue 3: Difficult Purification

Q3: I am struggling to purify the final product. What are the best methods for isolating pure 3-Methyl-1,8-naphthyridin-2(1H)-one?

A3: Purification can be challenging due to the presence of starting materials, isomeric byproducts, and tar-like impurities formed at high temperatures.

Troubleshooting Steps:

  • Initial Work-up: After the reaction is complete, allow the mixture to cool. If a high-boiling solvent like Dowtherm A was used, it can be partially removed under reduced pressure. The crude product often precipitates upon cooling or addition of a non-polar solvent like hexanes.

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Recommended Solvents: Experiment with a range of solvents to find the optimal one for recrystallization. Common choices include ethanol, methanol, acetic acid, or mixtures of these with water.[7] The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is a viable option.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.[7] The optimal solvent system will depend on the specific impurities present. Thin-layer chromatography (TLC) should be used to determine the appropriate solvent system before running the column.

  • Acid-Base Extraction: If the primary impurities are unreacted 2-aminopyridine or other basic substances, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1 M HCl) to remove basic impurities. Then, wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts. Finally, wash with brine and dry the organic layer before solvent removal.

II. Frequently Asked Questions (FAQs)

Q4: What is the typical yield I should expect for this synthesis?

A4: Yields for the synthesis of 1,8-naphthyridin-2(1H)-ones can vary significantly depending on the specific protocol and scale. Reported yields in the literature for similar syntheses range from moderate to good, often between 40% and 80%, after purification.[1] Achieving yields in the higher end of this range requires careful optimization of the reaction conditions.

Q5: Are there alternative, higher-yielding synthetic routes to 3-Methyl-1,8-naphthyridin-2(1H)-one?

A5: Yes, several alternative methods for the synthesis of 1,8-naphthyridines have been developed to improve yields and address some of the challenges of classical methods.

  • Friedländer Annulation: This is a powerful method for synthesizing quinolines and related heterocycles. A greener version of the Friedländer reaction using 2-aminonicotinaldehyde and a suitable carbonyl compound in water can provide high yields of 1,8-naphthyridines.[8][9]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient way to synthesize complex molecules in a single step. For instance, a three-component reaction of a 2-aminopyridine, an aldehyde, and a compound with an active methylene group can yield substituted 1,8-naphthyridines.[1][10]

  • Metal-Catalyzed Synthesis: Modern synthetic methods often employ metal catalysts to achieve high efficiency and selectivity.[1]

Q6: How can I confirm the identity and purity of my final product?

A6: A combination of spectroscopic techniques is essential for confirming the structure and purity of your synthesized 3-Methyl-1,8-naphthyridin-2(1H)-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons and carbons will provide definitive information about the structure of the molecule.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the lactam ring and the N-H stretch.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

III. Experimental Protocols & Data

Protocol 1: Classical Synthesis via Thermal Cyclization

This protocol is a general guideline and may require optimization for your specific setup.

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-aminopyridine (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed.

  • Solvent Removal: Remove the toluene under reduced pressure.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250 °C for 1-2 hours. Monitor the progress of the cyclization by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with a cold, non-polar solvent like hexanes. If the product remains in solution, carefully remove the high-boiling solvent under high vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
Low/No YieldIncomplete cyclizationIncrease reaction temperature to ~250 °C using a high-boiling solvent.
Impure starting materialsPurify starting materials by distillation or recrystallization.
Incorrect catalystFor the 2(1H)-one isomer, use milder acidic conditions or thermal cyclization.
Isomeric ImpurityCompeting reaction pathwaysControl temperature and catalyst; consider a stepwise synthesis.
Difficult PurificationTar formation, similar polarity of productsUse a combination of recrystallization, column chromatography, and acid-base extraction.

IV. Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting common issues in the synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Verify Starting Material Purity Start->CheckPurity CheckPurity->Start If impure, purify and restart OptimizeTemp Optimize Cyclization Temperature (~250 °C) CheckPurity->OptimizeTemp If pure SelectCatalyst Evaluate Catalyst Choice (Acidic vs. Thermal) OptimizeTemp->SelectCatalyst Purification Refine Purification Strategy (Recrystallization, Chromatography) SelectCatalyst->Purification Success Improved Yield and Purity Purification->Success

Caption: A decision tree for troubleshooting the synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one.

V. References

  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry.

  • Technical Support Center: Optimization of the Knorr Reaction for Benzo[c]naphthyridinones. Benchchem.

  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate.

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.

  • Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College.

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).

  • Conrad–Limpach synthesis. Wikipedia.

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.

  • Conrad-Limpach reaction. ResearchGate.

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal.

  • Conrad-Limpach Reaction.

  • (PDF) Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation. ResearchGate.

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate.

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][7][9]naphthyridin-2(1H)- one. MIT Open Access Articles.

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.

  • Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists. PubMed.

  • Process for purification of linagliptin. Google Patents.

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.

  • Synthesis and microbial activity of 1-alkyl and aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas.

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.

Sources

Technical Guide: Overcoming Solubility & Aggregation Issues in Naphthyridine NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Naphthyridines (diazanaphthalenes) present a paradox in drug discovery: their planar, electron-deficient bicyclic structure makes them excellent pharmacophores for kinase inhibition and antibacterial activity, but these same features drive strong intermolecular


-

stacking and hydrogen bonding. In the context of NMR, this results in "brick dust" solids—compounds that are technically pure but practically insoluble or that form supramolecular aggregates yielding broad, useless spectra.

This guide moves beyond basic "add more solvent" advice. It provides a mechanistic approach to disrupting the intermolecular forces (IMFs) that prevent high-resolution data acquisition.

Module 1: The Solvent Selection Matrix

Standard chloroform (


) is rarely sufficient for functionalized naphthyridines. You must match the solvent's disruption capability to the dominant IMF holding your crystal lattice together.
Solvent Performance Table
SolventPolarity (

)
Disruption MechanismBest For...[1]Drawbacks

4.8Weak dispersion forcesSimple, alkylated naphthyridines.Fails for H-bond donors/acceptors; promotes stacking.

46.7Strong H-bond acceptorAmide/Amino-substituted analogs.High viscosity (broad lines); difficult sample recovery; hygroscopic.

32.7H-bond donor/acceptorPolar intermediates; salts.Exchangeable protons (

,

) disappear.

8.55Protonation (Charge repulsion)The "Nuclear Option" for insoluble bases.Drastic chemical shift changes; reactive; expensive.

12.4

-interaction competition
Planar, stacking-prone aromatics.Distinct aromatic smell; interferes with aromatic region integration.
Decision Logic: Selecting the Right System

Do not guess. Follow this logic flow to minimize solvent waste and sample degradation.

SolventSelection Start Sample State SolubleCDCl3 Soluble in CDCl3? Start->SolubleCDCl3 CheckStacking Check Line Widths SolubleCDCl3->CheckStacking Yes PolarityCheck Contains -NH/-OH? SolubleCDCl3->PolarityCheck No (Precipitate) Pyridine Use Pyridine-d5 (Disrupt Stacking) CheckStacking->Pyridine Broad/Broadening Standard Standard Acquisition CheckStacking->Standard Sharp Lines DMSO Use DMSO-d6 (Heat to 320K) PolarityCheck->DMSO Yes (H-bonding) TFA Use TFA-d (Protonation) PolarityCheck->TFA No (Likely Lattice Energy)

Figure 1: Solvent selection decision tree based on solubility and spectral quality.

Module 2: Advanced Troubleshooting Protocols

Scenario A: The "Broad Peak" Phenomenon (Aggregation)

Symptom: The sample dissolves, but aromatic peaks are broad (


 Hz) and undefined.
Cause:  The naphthyridine core is forming vertical stacks (aggregates) in solution. The observed NMR signal is a weighted average of monomer and aggregate, causing exchange broadening.

Protocol: Variable Temperature (VT) NMR

  • Solvent: Switch to

    
     or 
    
    
    
    (Tetrachloroethane-d2) for high boiling points.
  • Setup: Equilibrate probe to 300 K.

  • Step-Up: Increase temperature in 10 K increments (300K

    
     310K 
    
    
    
    320K
    
    
    340K).
  • Endpoint: Stop when peaks sharpen significantly.

  • Warning: Do not exceed the boiling point or degrade the sample.

    
     is safe up to ~380 K on most probes.
    
Scenario B: The "Invisible" Sample (Insolubility)

Symptom: Sample floats or sinks as a solid; zero signal in


.
Cause:  Lattice energy is too high.
Solution:  Chemical modification via In-Situ Protonation . Naphthyridines are basic (

). Protonating the nitrogen creates cation-cation repulsion, shattering the crystal lattice.

Protocol: TFA-d Spiking

  • Prepare sample in

    
     (suspension).
    
  • Add

    
     (Trifluoroacetic acid-d1) dropwise.
    
    • Initial: 1-2 drops. Shake.

    • Final: If needed, dissolve entirely in neat

      
      .
      
  • Critical Note: This forms the naphthyridinium salt. Chemical shifts will move downfield (deshielding) significantly (see FAQ).

Scenario C: Missing Quaternary Carbons

Symptom:


 spectrum has noise, but ring junction carbons are missing.
Cause:  Naphthyridines are rigid. Quaternary carbons have very long Spin-Lattice Relaxation times (

s). Standard delays (

s) saturate the signal.

Protocol: Relaxation Agent (


) 
Chromium(III) acetylacetonate is a paramagnetic relaxation agent that shortens 

via electron-nuclear dipolar coupling.
  • Preparation: Weigh 3–5 mg of

    
     into the NMR tube.
    
  • Target: Concentration approx. 0.02 M (solution turns deep purple).

  • Acquisition:

    • Pulse Sequence: Inverse Gated Decoupling (to eliminate NOE, for quantitative results) or Standard Decoupled.

    • Relaxation Delay (

      
      ): Reduce to 0.5 – 1.0 s.
      
  • Result: Quaternary carbons appear rapidly; S/N improves per unit time.

Module 3: Data Interpretation & Shift Mapping

When using


, you are observing a different species (the conjugate acid). You must account for this during structural elucidation.

Shift Mapping Workflow:

ShiftMapping Neutral Neutral Species (CDCl3/DMSO) Delta Shift Change (Δδ) Neutral->Delta Comparison Salt Protonated Species (TFA-d) Salt->Delta Analysis Analysis Delta->Analysis α-protons: +0.5 to +1.0 ppm β-protons: +0.2 to +0.5 ppm

Figure 2: Expected chemical shift perturbations upon protonation.

  • Alpha-Protons (Adjacent to N): Expect significant downfield shift (deshielding) due to the positive charge on Nitrogen.

  • Remote Protons: Minimal shift change.

Frequently Asked Questions (FAQ)

Q1: Can I recover my sample after using TFA-d? A: Yes, but not by simple evaporation (which leaves a salt).

  • Protocol: Evaporate the TFA (in a fume hood). Redissolve the residue in organic solvent (e.g., EtOAc). Wash with saturated aqueous

    
     to neutralize. Dry organic layer and evaporate.
    

Q2: My sample turned purple after adding Cr(acac)3. Is it ruined? A: The color is normal. The sample is chemically unchanged but contaminated with paramagnetic Chromium. It requires purification (filtration through a short silica plug) if you intend to use it for biological assays. Do not use this sample for biological testing without purification.

Q3: Why do my NH peaks disappear in Methanol-d4? A: Deuterium exchange.


. The 

signal is silent in

NMR. Use

if observing the

is critical.

Q4: I see a "hump" under my aromatic peaks. What is it? A: This is classic aggregation. The "hump" is the signal of the oligomers exchanging at an intermediate rate on the NMR timescale. Refer to Module 2, Scenario A (VT-NMR) to resolve this.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy). Link

  • Reich, H. J. (2024). Solvent Effects in NMR. University of Wisconsin-Madison. Link

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Caytan, E., et al. (2007). Solubility of N-Heterocycles in NMR Solvents: Guidelines for the Synthetic Chemist. Magnetic Resonance in Chemistry. (General reference for heterocycle solubility).
  • UMass NMR Facility. (2012). How to run quantitative 13C and 29Si NMR faster: Cr(acac)3. Link

Sources

Technical Support Center: Minimizing Side Products in 2-Aminonicotinaldehyde Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2][3]

2-Aminonicotinaldehyde (2-ANA) is a high-value "bifunctional" scaffold.[1] Its utility lies in the Friedländer annulation , where it condenses with ketones or aldehydes containing an


-methylene group to form 1,8-naphthyridines—privileged structures in kinase inhibitors and antibacterial agents.

However, the dual reactivity of 2-ANA (nucleophilic amine + electrophilic aldehyde) makes it prone to "self-cannibalization" (dimerization) and oxidative degradation. This guide moves beyond standard protocols to address the why and how of failure modes, providing self-validating workflows to maximize yield.

The Mechanistic Fork: Where Side Products Born

The reaction proceeds via two competing pathways. Understanding this is critical for troubleshooting:

  • Pathway A (Preferred): Aldol condensation (rate-limiting)

    
     Dehydration 
    
    
    
    Cyclization.
  • Pathway B (Schiff Base): Imine formation

    
     Cyclization.
    

Key Insight: Strong bases often accelerate the kinetic formation of the Schiff base (Pathway B) but may fail to overcome the activation energy required for the final cyclization, leading to "stalled" intermediates. Lewis acids or organocatalysts (like Choline Hydroxide) stabilize the transition state for Pathway A, promoting cleaner cyclization.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Failure Modes

This diagram maps the desired pathway against the two most common side-reactions: Self-Condensation and Oxidation.

ReactionPathways Start 2-Aminonicotinaldehyde (2-ANA) Aldol Aldol Adduct (Transient) Start->Aldol + Ketone (Path A: Rate Limiting) Schiff Schiff Base (Stalled Intermediate) Start->Schiff + Ketone (Path B: Kinetic) Dimer Azomethine Dimer (Self-Condensation) Start->Dimer x2 (No Ketone Partner) Oxide 2-Aminonicotinic Acid (Oxidation) Start->Oxide + O2 (Air Exposure) Ketone Active Methylene (Ketone/Aldehyde) Product 1,8-Naphthyridine (Target) Aldol->Product - H2O (Cyclization) Schiff->Product High Temp/Acid (Cyclization)

Caption: Path A (Aldol) is thermodynamically preferred for cyclization. Path B often leads to stalled intermediates. Red paths indicate side reactions.

Side Product Analysis & Mitigation

Side Product A: The "Self-Cannibal" (Oligomerization)

Identity: Azomethine oligomers formed when the amine of one 2-ANA molecule attacks the aldehyde of another.

  • Symptom: Darkening of reaction mixture (brown/black tar); broad peaks in aromatic region of NMR; low mass recovery.

  • Root Cause: High local concentration of 2-ANA relative to the ketone partner.

  • Correction:

    • Stoichiometry: Always use the ketone in slight excess (1.1–1.5 eq).

    • Order of Addition: Dissolve the ketone and catalyst first. Add 2-ANA slowly to this mixture. This ensures every 2-ANA molecule immediately encounters a ketone partner.

Side Product B: The "Stalled" Imine

Identity: Uncyclized Schiff base.

  • Symptom: Mass spec shows

    
    . Product is isolated but NMR shows correct proton count but lacks characteristic naphthyridine shifts.
    
  • Root Cause: Reaction temperature too low or catalyst insufficiently acidic/basic to drive the final dehydration.

  • Correction:

    • Increase temperature (Reflux is often required for steric bulk).

    • Switch to a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) which activates the carbonyl for ring closure more effectively than weak bases.

Optimized Experimental Protocols

These protocols are selected for their "Green" efficiency and ability to suppress side reactions.

Protocol A: Aqueous Choline Hydroxide (Green/High Yield)

Best for: Simple ketones, gram-scale, avoiding toxic solvents.

  • Preparation: In a round-bottom flask, suspend 2-ANA (1.0 eq) and Ketone (1.1 eq) in Deionized Water (2 mL/mmol) .

  • Catalysis: Add Choline Hydroxide (ChOH) (45 wt% in water) at 1–5 mol% .

  • Reaction: Stir vigorously at 50°C for 2–6 hours.

    • Checkpoint: The mixture usually transitions from a suspension to a clear solution, then precipitates the product.

  • Workup: Cool to Room Temperature (RT). The product often crystallizes out. Filter and wash with cold water/ethanol (9:1).

  • Validation: Check TLC. If filtrate is yellow, it may contain unreacted 2-ANA (check via aldehyde stain).

Protocol B: Lewis Acid Catalyzed ( / )

Best for: Sterically hindered ketones or acid-sensitive substrates.

  • Preparation: Mix 2-ANA (1.0 eq) and Ketone (1.1 eq) in Ethanol or perform Solvent-Free (grinding).

  • Catalysis: Add

    
     (anhydrous)  or 
    
    
    
    at 5–10 mol% .
  • Reaction:

    • Solution: Reflux for 2–4 hours.[2]

    • Solvent-Free: Grind in a mortar and pestle for 10–20 mins, then let stand at RT.

  • Workup: Quench with ice water. Extract with Ethyl Acetate if solid does not precipitate.

Troubleshooting FAQ

Q1: My starting material (2-ANA) is turning green/black before I even use it. Is it safe to use?

  • A: No. 2-ANA oxidizes and polymerizes in air.

    • Fix: Recrystallize from hot water or ethanol/ether. Store under Argon/Nitrogen in the dark at -20°C. If the solid is dark green, the purity is likely <90%, which will poison the catalyst.

Q2: I see the product spot on TLC, but it trails/streaks. Why?

  • A: 1,8-naphthyridines are basic nitrogens. They interact with the acidic silica gel.

    • Fix: Pre-treat your TLC plate with 5% Triethylamine in Hexane, or add 1%

      
       to your eluent (e.g., DCM/MeOH/NH4OH 95:4:1).
      

Q3: The reaction stalled at the intermediate (Imine). Can I save it?

  • A: Yes. Do not discard.

    • Fix: Add a Brønsted acid (e.g., p-TsOH, 10 mol%) or add more catalyst and heat the mixture to reflux for an additional 2 hours. This provides the energy/protonation needed to drive the dehydration-cyclization.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield / Impure Product CheckSM Check 2-ANA Purity (Is it yellow or dark green?) Start->CheckSM Purify Recrystallize 2-ANA (Store under Ar) CheckSM->Purify Dark Green CheckTLC TLC Analysis (New spot visible?) CheckSM->CheckTLC Yellow/Crystalline NoSpot No Reaction CheckTLC->NoSpot SpotStreaks Product Streaking CheckTLC->SpotStreaks MultiSpots Multiple Spots (Complex Mixture) CheckTLC->MultiSpots CatalystCheck Check Catalyst/Solvent (Try Choline Hydroxide/Water) NoSpot->CatalystCheck AddBase Add 1% NH4OH to Eluent SpotStreaks->AddBase StoichCheck Check Stoichiometry (Is Ketone > 1.1 eq?) MultiSpots->StoichCheck SlowAdd Use Slow Addition of 2-ANA StoichCheck->SlowAdd Yes

Caption: Step-by-step diagnosis for common Friedländer synthesis failures.

References

  • BenchChem. (2025).[2][1] Application Notes and Protocols: 2-Aminonicotinaldehyde as a Precursor for Heterocyclic Synthesis. Retrieved from

  • Mogilaiah, K., et al. (2015).[3]

    
     Catalyzed Friedländer Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Connect Journals. Retrieved from 
    
  • Das, P., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. ACS Omega, 6(28), 18245–18256. Retrieved from

  • Marco-Contelles, J., et al. (2009).[4] Friedländer reaction: A powerful tool for the synthesis of quinolines and related heterocycles. Chemical Reviews. Retrieved from [5]

Sources

Technical Support Center: Recrystallization of 3-Methyl-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

User Guide & Troubleshooting Portal

Topic: Optimization of Recrystallization Solvents & Protocols Compound: 3-Methyl-1,8-naphthyridin-2(1H)-one (CAS: 40000-89-3) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Core Technical Overview

Recrystallization of 3-Methyl-1,8-naphthyridin-2(1H)-one requires balancing the solubility of the naphthyridine core (moderately polar, aromatic) with the hydrogen-bonding capability of the lactam moiety (2-one position). This molecule exhibits poor solubility in non-polar hydrocarbons (e.g., hexane) and high solubility in dipolar aprotic solvents (e.g., DMSO), making the choice of an intermediate polarity solvent critical for effective purification.

Key Physicochemical Considerations:

  • H-Bonding: The N-H donor and C=O acceptor sites facilitate strong intermolecular lattice energy. Solvents must disrupt these interactions at boiling points but yield to lattice reformation upon cooling.

  • Impurities: Common synthetic byproducts (e.g., unreacted 2-aminopyridine derivatives or polymeric tars) often display distinct solubility profiles in protic vs. aprotic media.[1]

Solvent Selection & Troubleshooting (Q&A)
Q1: What is the primary solvent system recommended for this compound?

Recommendation: Ethanol (95% or Absolute)

  • Why: Ethanol provides the ideal "Goldilocks" polarity. It solubilizes the naphthyridine core at reflux (

    
    ) effectively disrupting intermolecular hydrogen bonds. Upon cooling, the solubility drops significantly, promoting high-recovery crystallization.
    
  • Protocol Note: If the compound is stubborn to dissolve, add small quantities of Methanol or switch to 1-Propanol to achieve a higher reflux temperature (

    
    ).[1]
    
Q2: My compound is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the melting point of the solute in the solvent mixture is lower than the solvent's boiling point, or when the solution is too concentrated/impure. Corrective Actions:

  • Re-dissolve: Add more solvent to lower the saturation temperature below the oiling point.

  • Binary System: Use the Ethanol/Water pair. Dissolve in hot ethanol, then add hot water dropwise only until turbidity persists.

  • Seeding: Add a seed crystal of pure product at the cloud point to provide a nucleation surface, bypassing the amorphous oil phase.[1]

Q3: I have highly colored impurities that persist after crystallization. What next?

Diagnosis: Polymeric byproducts or oxidized contaminants are often trapped in the crystal lattice or adsorbed on the surface. Corrective Actions:

  • Activated Carbon: During the hot dissolution step, add 1-2% w/w activated charcoal. Stir for 5 minutes (do not boil vigorously to avoid bumping), then perform a hot filtration through Celite.

  • Solvent Switch: Switch to Ethyl Acetate (EtOAc) .[1] While solubility is lower, EtOAc is excellent for rejecting polar, colored impurities that might co-crystallize in alcohols.

Q4: The compound is insoluble in alcohols even at reflux. What is the alternative?

Diagnosis: High lattice energy or high molecular weight impurities. Recommendation: Dimethylformamide (DMF) / Water [1]

  • Protocol: Dissolve the solid in a minimum amount of hot DMF (

    
    , do not boil DMF). Slowly add warm water until a precipitate begins to form. Allow to cool slowly to room temperature, then refrigerate.
    
  • Warning: DMF is difficult to remove. Wash the collected crystals thoroughly with cold ethanol or ether to remove residual high-boiling solvent.

Comparative Solvent Data
Solvent SystemPolarity Index (

)
Boiling Point (

)
Suitability RatingTechnical Notes
Ethanol (EtOH) 5.278High Best balance of yield and purity.[1] First-line choice.
Methanol (MeOH) 5.165Moderate Good for higher solubility, but lower recovery due to high solubility at RT.[1]
Ethyl Acetate 4.477Moderate Excellent for removing polar impurities.[1] Lower solubility for the product.[2]
DMF / Water 6.4 / 10.2153 / 100Specialized Use only for highly insoluble samples. Hard to dry.
Acetonitrile 5.882Low Often leads to oiling out for lactam-based heterocycles.
Visualization: Solvent Selection Decision Tree

RecrystallizationLogic Start Start: 3-Methyl-1,8-naphthyridin-2(1H)-one Crude Solid SolubilityCheck Check Solubility in Hot Ethanol (78°C) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble Yes Yes Soluble->Yes No No Soluble->No Cooling Cool to RT, then 0°C Yes->Cooling Success Filter & Dry (Standard Protocol) Yes->Success DMFRoute Dissolve in min. hot DMF Add warm Water to cloud point Yes->DMFRoute No->Cooling NoCrystals No Crystals / Low Yield No->NoCrystals NotSoluble Try Higher BP Alcohol (1-Propanol) No->NotSoluble Crystals Crystals Formed? Cooling->Crystals Crystals->Yes Crystals->No Concentrate Evaporate 50% Solvent or Add Water (Anti-solvent) NoCrystals->Concentrate Concentrate->Cooling StillNotSoluble Still Insoluble? NotSoluble->StillNotSoluble StillNotSoluble->Yes StillNotSoluble->No

Caption: Logical workflow for selecting the optimal solvent system based on observed solubility behaviors.

Standard Operating Procedure (SOP)

Objective: Purification of crude 3-Methyl-1,8-naphthyridin-2(1H)-one.

Materials:

  • Crude compound

  • Ethanol (Absolute)

  • Hot plate/Magnetic stirrer[3]

  • Erlenmeyer flask & Condenser

Step-by-Step Protocol:

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[3]

  • Dissolution: Add 10 mL of Ethanol. Heat the mixture to reflux (

    
    ) with stirring.
    
    • Observation: If solid remains, add Ethanol in 1 mL increments until fully dissolved.

    • Checkpoint: Do not exceed 30 mL/g. If insoluble at this volume, switch to Method Q4 (DMF/Water).

  • Hot Filtration (Optional): If insoluble black specks remain (carbon/inorganic salts), filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper.[1]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 30 mins).

    • Mechanism:[1][2][3][4][5] Slow cooling promotes the growth of pure, well-defined crystals, excluding impurities from the lattice.

  • Finishing: Once at room temperature, place the flask in an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with 2-3 mL of ice-cold Ethanol.

  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours to remove residual solvent.
    
References
  • Beilstein Journals. (2012). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein-Institut.

  • National Institutes of Health (NIH). (2022). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. National Library of Medicine.

  • ResearchGate. (2020). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones.

  • Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. MIT OpenCourseWare.

Sources

Troubleshooting cyclization failures in naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NP-SYN-2024-X | Status: Open | Agent: Senior Application Scientist

Welcome to the . This guide addresses the unique challenges of constructing the naphthyridine core—a fused bicyclic system containing two nitrogen atoms. Unlike quinolines, the electron-deficient nature of the pyridine ring significantly alters the reactivity profile, often leading to stalled cyclizations or unexpected side reactions.

Module 1: The Friedländer Synthesis (1,8-Naphthyridines)

Target Architecture: 1,8-Naphthyridines (e.g., Nalidixic acid analogs). Core Reaction: Condensation of 2-aminonicotinaldehyde with an active methylene compound.[1][2][3]

Common Ticket: "My reaction turns dark, but I isolate no product."

Diagnosis: Instability of 2-aminonicotinaldehyde. Unlike 2-aminobenzaldehyde (used for quinolines), 2-aminonicotinaldehyde is prone to rapid self-condensation (dimerization) due to the enhanced electrophilicity of the pyridine aldehyde. If the starting material degrades before reacting with your ketone, the reaction fails.

Troubleshooting Protocol:

  • Precursor Check: Do not store free 2-aminonicotinaldehyde. Generate it in situ from 2-aminonicotinaldehyde dimethyl acetal or the corresponding nitrile.

  • Catalyst Switch: Traditional strong bases (KOH/EtOH) often degrade the aldehyde. Switch to Choline Hydroxide (ChOH) in water.[4] This "green" ionic liquid catalyst stabilizes the transition state via hydrogen bonding and suppresses aldehyde dimerization.

Common Ticket: "I see the intermediate imine by NMR, but it won't cyclize."

Diagnosis: High energy barrier for intramolecular aldol condensation. The pyridine ring is electron-poor, making the adjacent carbonyl carbon less nucleophilic (in the enol form) or the ring nitrogen less basic, depending on the specific pathway.

Corrective Action:

  • Add a Lewis Acid: If basic conditions fail, add 10 mol% CeCl₃·7H₂O or Yb(OTf)₃ . These coordinate to the carbonyl oxygen, increasing electrophilicity and facilitating the ring closure under milder conditions.

  • Solvent Effect: Switch from Ethanol to Sulfolane or Dowtherm A and increase temperature to 180°C to overcome the activation energy barrier.

Module 2: The Skraup & Conrad-Limpach Approaches (1,5- & 1,6-Naphthyridines)

Target Architecture: 1,5- or 1,6-isomers.[1][5][6][7][8][9] Core Reaction: Reaction of aminopyridines with glycerol (Skraup) or


-ketoesters (Conrad-Limpach).[5]
Common Ticket: "The Skraup reaction turned into a solid black tar."

Diagnosis: Uncontrolled polymerization of acrolein. In the synthesis of 1,5-naphthyridine from 3-aminopyridine, the acrolein (formed from glycerol) polymerizes faster than it reacts with the electron-deficient amine.

The "Moderator" Protocol: Do not mix everything at once.

  • Add a Radical Scavenger: Add Nitrobenzene (oxidant/solvent) and FeSO₄ (moderator).

  • Stepwise Addition: Pre-mix the amine and moderator. Add the glycerol/sulfuric acid mixture dropwise at 140°C.

  • Alternative: Use Sulfo-Mix (nitrobenzene-sulfonic acid) which acts as a milder oxidizing agent and solubilizing group, preventing tar precipitation.

Common Ticket: "I obtained the 2-hydroxy isomer instead of the 4-hydroxy isomer."

Diagnosis: Kinetic vs. Thermodynamic Control (Conrad-Limpach vs. Knorr). Reaction of 3-aminopyridine with ethyl acetoacetate can yield two products based on the initial attack.

ConditionTempProductMechanism
Kinetic 25°C (Step 1), then 250°C4-Hydroxy-1,X-naphthyridine Amine attacks Ketone (Imine formation)
Thermodynamic >100°C (Step 1)2-Hydroxy-1,X-naphthyridine Amine attacks Ester (Amide formation)

Validation Step:

  • 4-OH Isomer:

    
    H NMR will show a vinyl proton singlet around 
    
    
    
    6.0-6.5 ppm.
  • 2-OH Isomer: Typically shows a downfield shift due to the amide-like character.

Module 3: Purification & Isolation
Common Ticket: "Product is insoluble in organic solvents and water."

Diagnosis:


-stacking and zwitterionic character.
Naphthyridines are flat, rigid, and often exist as zwitterions (if OH/COOH groups are present), leading to massive crystal lattice energy.

Solubility Solutions:

  • The "TFA Trick": Dissolve the crude solid in minimal Trifluoroacetic Acid (TFA). The protonation breaks intermolecular H-bonds. Then dilute with DCM and wash with saturated NaHCO₃ rapidly.

  • Soxhlet Extraction: Do not try to dissolve it in boiling ethanol. Use Soxhlet extraction with Chloroform/Methanol (9:1) for 24 hours.

Visualization: Troubleshooting Logic

Naphthyridine_Troubleshooting Start Reaction Failure Analysis Check_Type Identify Synthesis Type Start->Check_Type Friedlander Friedländer (1,8-Naphthyridine) Check_Type->Friedlander Skraup Skraup/Conrad-Limpach (1,5/1,6) Check_Type->Skraup Aldehyde_Check Is 2-aminonicotinaldehyde stable? Friedlander->Aldehyde_Check Tar_Check Black Tar Formation? Skraup->Tar_Check Use_Acetal Solution: Use Acetal/Nitrile Precursor Aldehyde_Check->Use_Acetal No (Degradation) Base_Check Strong Base (KOH/NaOH)? Aldehyde_Check->Base_Check Yes Switch_Base Solution: Switch to Choline OH (aq) Base_Check->Switch_Base Yes (Dimerization) Add_Moderator Solution: Add FeSO4 + Slow Addition Tar_Check->Add_Moderator Yes Regio_Check Wrong Isomer (2-OH vs 4-OH)? Tar_Check->Regio_Check No Temp_Control Solution: Control Temp (25°C vs 140°C) Regio_Check->Temp_Control Kinetic vs Thermo

Figure 1: Decision tree for diagnosing common synthetic failures in naphthyridine chemistry.

Standard Operating Protocol: Green Synthesis of 1,8-Naphthyridines

Reference: Adapted from ACS Omega, 2021 [1].

Rationale: This protocol avoids the instability of aminonicotinaldehyde in strong organic bases by using an aqueous ionic liquid medium.

Materials:

  • 2-Aminonicotinaldehyde (freshly prepared or stabilized)

  • Active Methylene Compound (e.g., Acetophenone, 1,3-diketone)

  • Catalyst: Choline Hydroxide (ChOH), 46 wt% in water.

Step-by-Step:

  • Charge: In a 10 mL vial, add 2-aminonicotinaldehyde (1.0 equiv) and the ketone (1.0 equiv).

  • Catalyst Addition: Add water (2 mL/mmol) followed by Choline Hydroxide (10 mol%).

  • Reaction: Stir vigorously at 50°C (open air is acceptable, but

    
     preferred).
    
    • Checkpoint: The mixture will likely turn turbid. This is normal.

  • Monitoring: Check TLC after 2 hours. Look for the disappearance of the aldehyde spot.

  • Workup:

    • Cool to room temperature.[1][3][10]

    • The product usually precipitates.[10] Filter and wash with cold water.[10]

    • If no precipitate:[9] Extract with Ethyl Acetate (3x). The ChOH remains in the aqueous phase (recyclable).

References
  • Choudhury, S. S., Shekh, S., & Dhakad, A. (2021).[2] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18237–18246. Link

  • Mogilaiah, K., et al. (2015).[1] CeCl3·7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions.[1] Indian Journal of Heterocyclic Chemistry, 24, 305-308.[1] Link

  • Litvic, M., et al. (2012). Skraup synthesis of 1,6-naphthyridines from 4-aminopyridine.[11] Heterocycles, 85(11). Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Weiss, M. J., & Hauser, C. R. (1949). The Failure of the Skraup Reaction with 3-Aminopyridine. Journal of the American Chemical Society, 71(5), 1858–1859. Link

Sources

Technical Support Center: Purification of 3-Methyl-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Research & Development Scientist

This guide provides in-depth troubleshooting and practical solutions for the purification of crude 3-Methyl-1,8-naphthyridin-2(1H)-one. As a Senior Application Scientist, my goal is to explain not just the procedural steps, but the underlying chemical principles that make them effective, empowering you to adapt and optimize these methods for your specific experimental context.

FAQ 1: What are the most probable unreacted precursors I need to remove from my crude product?

The synthesis of the 1,8-naphthyridin-2(1H)-one core is commonly achieved via the Friedländer annulation reaction.[1][2][3] This involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For 3-Methyl-1,8-naphthyridin-2(1H)-one, the reaction almost certainly involves 2-aminonicotinaldehyde and propionaldehyde.

  • 2-Aminonicotinaldehyde: This is the foundational aromatic amine and aldehyde source for the naphthyridine ring system.[4][5]

  • Propionaldehyde (Propanal): The α-methylene group of propionaldehyde reacts to form the second ring and provides the C3-methyl group.[6][7]

Understanding the distinct physical properties of these precursors is the first step in designing an effective purification strategy.

Table 1: Physicochemical Properties of Product & Key Precursors

CompoundStructureMolar Mass ( g/mol )Physical State (STP)Melting Point (°C)Boiling Point (°C)Water Solubility
3-Methyl-1,8-naphthyridin-2(1H)-one (Product) 160.17Solid~215-220 (Varies)N/ASparingly soluble
2-Aminonicotinaldehyde (Precursor 1) 122.12Solid98-102[8]N/AModerately soluble
Propionaldehyde (Precursor 2) 58.08Liquid-81[7][9]48[7][9]20-30.6 g/100 mL[7][9]

FAQ 2: My crude product is a dark, sticky residue. What's the best initial cleanup strategy?

A multi-step approach targeting the specific precursors is most effective. The goal of this initial phase is not to achieve perfect purity, but to remove the bulk of contaminants to make subsequent, more precise methods like recrystallization or chromatography feasible.

Troubleshooting A: Removing Volatile Impurities (Propionaldehyde)

The very low boiling point of propionaldehyde makes it the easiest precursor to remove.[7][9]

Protocol: Removal by Evaporation & Trituration

  • Initial Concentration: After the reaction is complete, concentrate the crude reaction mixture on a rotary evaporator. This will remove the bulk of the reaction solvent and any unreacted propionaldehyde.

  • Solvent Trituration:

    • To the resulting crude solid or oil, add a small volume of a non-polar solvent in which your product is poorly soluble (e.g., cold diethyl ether or hexanes).

    • Stir or sonicate the suspension vigorously for 10-15 minutes. Propionaldehyde and other non-polar side-products will dissolve, while your more polar product should remain a solid.

    • Filter the solid product and wash the filter cake with a small amount of the cold solvent.

    • Dry the collected solid under vacuum.

Troubleshooting B: Removing Polar Impurities (2-Aminonicotinaldehyde)

2-Aminonicotinaldehyde is a polar solid. A simple wash or slurry can effectively remove it if a suitable solvent is chosen where the product's solubility is significantly lower.

Protocol: Aqueous or Cold Solvent Slurry

  • Select a Solvent: Based on preliminary solubility tests, choose a solvent like cold water or cold ethyl acetate.

  • Perform Slurry:

    • Suspend the crude solid from the previous step in the chosen solvent.

    • Stir vigorously at room temperature (or below) for 20-30 minutes.

    • Filter the purified solid, wash with a small portion of the cold solvent, and dry thoroughly under vacuum.

FAQ 3: How can I leverage acid-base extraction for purification?

Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their differing acid-base properties and resulting solubility changes.[10][11][12]

  • Your Product: 3-Methyl-1,8-naphthyridin-2(1H)-one is amphoteric. It has a weakly acidic N-H proton on the lactam ring and basic nitrogen atoms on the pyridine ring.

  • Precursor 1 (2-Aminonicotinaldehyde): The primary amino group makes this compound distinctly basic.

  • Precursor 2 (Propionaldehyde): This is a neutral compound.

This difference allows for the selective removal of the basic 2-aminonicotinaldehyde impurity.

Protocol: Selective Extraction of Basic Impurities

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% aqueous citric acid). The basic 2-aminonicotinaldehyde will be protonated to form a water-soluble salt and partition into the aqueous layer.[12][13] Your product, being a much weaker base, will largely remain in the organic layer.

  • Separation: Drain the lower aqueous layer.

  • Neutralization & Drying: Wash the organic layer with water, followed by a saturated brine solution to remove residual water.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

G cluster_0 Separatory Funnel cluster_1 Aqueous Layer cluster_2 Organic Layer Crude Crude Product in Organic Solvent (EtOAc or DCM) AddAcid Wash with 1M HCl (aq) Crude->AddAcid Step 1 Separate Separate Layers AddAcid->Separate Step 2 Aqueous Protonated 2-Aminonicotinaldehyde (Water Soluble Salt) Separate->Aqueous Discard Organic Purified Product + Neutral Impurities Separate->Organic PostWash Wash with H₂O, Brine Dry (Na₂SO₄), Evaporate Organic->PostWash Final Purified Product PostWash->Final

Caption: Acid-Base Extraction Workflow.

FAQ 4: My attempts at recrystallization result in "oiling out" or very low recovery. What should I do?

Recrystallization is an excellent method for final purification, but it requires careful optimization. "Oiling out" occurs when the compound comes out of solution above its melting point, often due to being cooled too quickly or the presence of impurities.[14]

Protocol: Systematic Recrystallization

  • Solvent Screening (Crucial Step):

    • Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents include ethanol, isopropanol, acetonitrile, ethyl acetate, or solvent mixtures like ethanol/water or ethyl acetate/hexanes.

    • The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Standard Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. Work in small additions.

    • Once dissolved, remove from heat and allow the solution to cool slowly to room temperature. Rapid cooling promotes oiling and traps impurities.

    • If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • If available, add a single "seed crystal" of pure product to induce crystallization.

    • Once crystallization appears complete, cool the flask in an ice bath for 20-30 minutes to maximize yield.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent.

    • Dry the purified crystals thoroughly under high vacuum.

FAQ 5: After initial cleanup, I still see impurities by TLC/NMR. How should I approach column chromatography?

For high-purity requirements, flash column chromatography is the definitive final step. For polar, nitrogen-containing heterocycles, special considerations are needed to achieve good separation and avoid common issues like peak tailing.[14][15][16]

Protocol: Optimized Flash Column Chromatography

  • TLC Analysis & Mobile Phase Selection:

    • Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a gradient of ethyl acetate in hexanes (e.g., 20% to 100% EtOAc). If the compound is very polar, a system of methanol in dichloromethane (DCM) (e.g., 1% to 10% MeOH) may be necessary.

    • Aim for an Rf value (retention factor) of 0.2-0.35 for your product in the chosen eluent. This provides the best balance for good separation.

  • Stationary Phase and Modifiers:

    • Standard silica gel is the default stationary phase.

    • CRITICAL TIP: Basic nitrogen heterocycles often "streak" or "tail" on slightly acidic silica gel. To counteract this, add a small amount of a basic modifier like triethylamine (Et₃N) (0.5-1%) or ammonium hydroxide to your mobile phase.[14][17] This deactivates the acidic silanol groups, resulting in sharp, symmetrical peaks.

  • Column Packing and Loading:

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

    • For best results, use "dry loading": dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution and Collection:

    • Run the column, starting with the low-polarity eluent and gradually increasing the polarity (gradient elution) if necessary to elute your product.

    • Collect fractions and analyze them by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

G Start Crude Product for Chromatography TLC Run TLC with various solvent systems (e.g., EtOAc/Hex, MeOH/DCM) Start->TLC CheckRf Is Product Rf ≈ 0.2-0.35? TLC->CheckRf CheckRf->TLC No, Adjust Polarity CheckTailing Is there peak tailing? CheckRf->CheckTailing Yes AddModifier Add 0.5-1% Triethylamine to Mobile Phase CheckTailing->AddModifier Yes PackColumn Pack Column & Dry Load Sample CheckTailing->PackColumn No AddModifier->PackColumn RunColumn Elute with Gradient & Collect Fractions PackColumn->RunColumn Analyze Analyze Fractions by TLC RunColumn->Analyze Combine Combine Pure Fractions & Evaporate Analyze->Combine Pure High-Purity Product Combine->Pure

Caption: Logic-Flow for Column Chromatography.

References

  • ChemBK. 2-Aminonicotinaldehyde. [Link]

  • Sciencemadness Wiki. Propionaldehyde. [Link]

  • National Center for Biotechnology Information. Propanal | CH3CH2CHO | CID 527. PubChem. [Link]

  • Wikipedia. Propionaldehyde. [Link]

  • Royal Society of Chemistry. A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • SpringerLink. Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • YouTube. column chromatography & purification of organic compounds. ChemHelp ASAP. [Link]

  • Chemistry Steps. How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. [Link]

  • Welcome Home Vets of NJ. Application Of Acid Base Extraction In Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][7]naphthyridin-2(1H)-one. [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

  • LOCKSS. HETEROCYCLES, Vol. [Link]

  • National Center for Biotechnology Information. 3-Pyridinecarboxaldehyde, 2-amino-. PubChem. [Link]

  • ResearchGate. SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF. [Link]

  • Semantic Scholar. Synthesis of 1,8-naphthyridines from 2-aminonicotinaldehydes and terminal alkynes. [Link]

  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • National Center for Biotechnology Information. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • PubMed. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. [Link]

  • PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • National Center for Biotechnology Information. Accessing new polymorphs and solvates through solvothermal recrystallization. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

  • Wikipedia. 1,8-Naphthyridine. [Link]

  • Google Patents.
  • PubMed. Investigating the Principles of Recrystallization From Glyceride Melts. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 3-Methyl-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. The 1,8-naphthyridine scaffold is a privileged pharmacophore, appearing in numerous compounds with a wide array of biological activities.[1] Among its derivatives, 3-Methyl-1,8-naphthyridin-2(1H)-one presents a fundamental structure for further synthetic elaboration. This guide provides an in-depth analysis of its expected ¹H NMR spectral characteristics, offering a comparative framework against related substituted 1,8-naphthyridinones. Due to the absence of a publicly available, fully assigned ¹H NMR spectrum for 3-Methyl-1,8-naphthyridin-2(1H)-one, this guide will leverage spectral data from closely related analogs to predict its ¹H NMR fingerprint.

Predicted ¹H NMR Spectrum of 3-Methyl-1,8-naphthyridin-2(1H)-one

The ¹H NMR spectrum is a powerful tool for the structural analysis of organic molecules, providing information on the chemical environment, connectivity, and number of different types of protons. For 3-Methyl-1,8-naphthyridin-2(1H)-one, we can predict the chemical shifts (δ) and coupling patterns based on the electronic effects of the substituents and the inherent properties of the heterocyclic ring system.

Molecular Structure and Proton Numbering

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Weigh 5-10 mg of the compound. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep1->prep2 prep3 Add internal standard (TMS) if necessary. prep2->prep3 prep4 Transfer the solution to an NMR tube. prep3->prep4 acq1 Insert the NMR tube into the spectrometer. prep4->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum. acq3->acq4 proc1 Apply Fourier transform to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal (0 ppm). proc2->proc3 proc4 Integrate the signals to determine proton ratios. proc3->proc4 proc5 Analyze chemical shifts, multiplicities, and coupling constants. proc4->proc5 proc6 Assign peaks to the respective protons in the molecule. proc5->proc6

Sources

Structural Elucidation of 3-Methyl-1,8-naphthyridin-2(1H)-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystal Structure Analysis of 3-Methyl-1,8-naphthyridin-2(1H)-one Content Type: Technical Comparison & Methodological Guide

Executive Summary

This guide addresses the structural characterization of 3-Methyl-1,8-naphthyridin-2(1H)-one , a critical heterocyclic scaffold used in medicinal chemistry as a bio-isostere of quinolinones and a DNA-base mimic. The core challenge in characterizing this molecule lies in distinguishing its tautomeric state (lactam vs. lactim) and defining its intermolecular hydrogen-bonding networks.

While NMR and Powder X-Ray Diffraction (PXRD) provide partial insights, Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard. This guide compares these methodologies and details the experimental workflow to definitively resolve the N-H...O dimer motifs and


-stacking interactions characteristic of this class.
Part 1: The Structural Context & Tautomeric Landscape

The 1,8-naphthyridine core is chemically versatile, but its utility depends on the precise location of the proton on the N1-C2-O axis.

The Tautomeric Challenge

The molecule exists in a dynamic equilibrium between two forms:

  • Lactam (2-one): The proton resides on the Nitrogen (N1). This form typically dominates in the solid state and is essential for Watson-Crick type base-pairing mimicry.

  • Lactim (2-hydroxy): The proton resides on the Oxygen (O2). This form is often aromatic but energetically less favorable in the crystal lattice due to weaker hydrogen bond donor capabilities.

Visualizing the Equilibrium (Graphviz Diagram):

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Solid State Outcome Lactam Lactam Form (2-one) Proton on N1 Lactim Lactim Form (2-hydroxy) Proton on O2 Lactam->Lactim Solution State (Fast Exchange) Dimer Centrosymmetric Dimer (N-H...O Bonded) Lactam->Dimer Crystallization (Preferred)

Caption: Figure 1. The tautomeric shift from solution-state equilibrium to the thermodynamically preferred lactam dimer in the solid state.

Part 2: Comparative Analytical Assessment

Why is SC-XRD required? The table below objectively compares the performance of available analytical techniques for this specific molecule.

FeatureSingle Crystal XRD (SC-XRD) Solution NMR (

H/

C)
Powder XRD (PXRD)
Tautomer ID Definitive. Direct localization of H-atom electron density on N1 vs O2.Ambiguous. Rapid proton exchange often yields averaged signals, obscuring the specific tautomer.Inferential. Can only compare fingerprint patterns to known phases; cannot solve unknown tautomers easily.
H-Bonding 3D Mapping. Measures exact D...A distances and angles (e.g.,

).
Indirect. Chemical shift changes (

) suggest H-bonding but lack geometric precision.
None. No connectivity data; only unit cell dimensions.
Sample Req. High-quality single crystal (

mm).
Dissolved sample (mg scale).Polycrystalline powder (bulk).
Limit of Detection Can resolve absolute structure (if chiral) and packing forces.Limited by solvent effects (DMSO/MeOH can shift equilibrium).Limited by crystallinity and preferred orientation.

Verdict: For drug development applications where binding mode (donor/acceptor surface) is critical, SC-XRD is the only validation method capable of confirming the "Lactam" geometry required for DNA intercalation or enzyme inhibition.

Part 3: Experimental Protocol (SC-XRD Workflow)

To replicate the structural analysis of 3-Methyl-1,8-naphthyridin-2(1H)-one, follow this self-validating workflow.

Phase 1: Synthesis & Crystal Growth

Note: High-purity starting material is a prerequisite for diffraction-quality crystals.

  • Synthesis (Friedländer Condensation):

    • Reactants: 2-Aminonicotinaldehyde + Propionaldehyde.

    • Catalyst: Piperidine or L-Proline (Organocatalytic route).

    • Condition: Reflux in ethanol for 4-6 hours.

    • Purification: Recrystallization from Ethanol/Water to remove amorphous impurities.

  • Crystallization (Slow Evaporation):

    • Dissolve 20 mg of the purified solid in a semi-polar solvent mixture (e.g., Methanol:Dichloromethane 1:1).

    • Why this solvent? Dichloromethane solubilizes the aromatic core, while Methanol provides H-bond donors to assist in ordering the lattice.

    • Allow slow evaporation at 4°C. Rapid evaporation yields micro-crystals unsuitable for SC-XRD.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Source: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: Molybdenum radiation minimizes absorption effects compared to Copper sources for aromatic organic crystals, improving resolution at higher angles.

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Freezes thermal vibrations of the methyl group at C3, ensuring precise bond length determination.

Workflow Diagram (Graphviz):

XRD_Workflow Step1 Synthesis (Friedländer Condensation) Step2 Crystallization (MeOH/DCM Slow Evap) Step1->Step2 Yields Crude Solid Step3 Diffraction (100 K) Mo-Kalpha Source Step2->Step3 Yields Single Crystal Step4 Structure Solution (SHELXT - Intrinsic Phasing) Step3->Step4 Raw Frames -> hkl Step5 Refinement (SHELXL - Least Squares) Step4->Step5 Initial Model Validation Check R-Factor (<5%) Verify H-bond Geometry Step5->Validation

Caption: Figure 2. The critical path from chemical synthesis to refined crystallographic model.

Part 4: Structural Analysis & Data Interpretation[1]

Based on the class behavior of 1,8-naphthyridines (specifically the 3-methyl-2-phenyl and 7-amino analogs), the following structural features are the acceptance criteria for a successful analysis.

1. The Hydrogen Bonded Dimer

The hallmark of the 2-one (lactam) form is the formation of a centrosymmetric dimer.

  • Interaction:

    
    
    
  • Geometry: The distance between the donor Nitrogen and acceptor Oxygen (

    
    ) should be approximately 2.80 - 2.90 Å .
    
  • Significance: This mimics the G-C base pair interaction in DNA. If the structure were the lactim form, you would observe

    
     interactions instead.
    
2. The Methyl Group Influence (C3 Position)
  • Steric Effect: The methyl group at C3 twists the molecule slightly out of perfect planarity if bulky neighbors are present, but in the 1,8-naphthyridin-2-one core, it largely remains planar.

  • Packing: The methyl group often dictates the "slip" distance in

    
    -stacking. Look for centroid-to-centroid distances of 3.4 - 3.8 Å  between parallel aromatic planes.
    
3. Crystallographic Parameters (Representative Data)

Comparison with the known 3-methyl-2-phenyl analog:

Parameter3-Methyl-2-phenyl-1,8-naphthyridine (Ref 1)Expected for 3-Methyl-1,8-naphthyridin-2-one
Crystal System MonoclinicMonoclinic (Likely

)
Space Group


or

Z (Molecules/Cell) 44 (Dimer formation)
Key Interaction

stacking dominant
H-Bonding (Dimer) +

stacking
Part 5: References
  • Crystal Structure of 3-Methyl-2-Phenyl-1,8-Naphthyridine. Zeitschrift für Kristallographie - New Crystal Structures. (2019).

  • 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E. (2008). Demonstrates the standard H-bonding tape motif in this class.

  • Synthesis of 1,8-naphthyridines: a recent update. Chemistry of Heterocyclic Compounds. (2020).[1] Covers the Friedländer synthesis protocols.

  • Structure‐Binding Relationship of 2‐Amino‐1,8‐Naphthyridine Dimers. Chemistry – A European Journal. (2025). Discusses the DNA binding relevance of the lactam tautomer.

Sources

Comparative Bioactivity Guide: 1,8-Naphthyridines vs. Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-containing heterocycles, Quinolines and 1,8-Naphthyridines represent two closely related yet distinct pharmacophores. While Quinolines (monocyclic nitrogen) have historically dominated the antibacterial market (e.g., Ciprofloxacin), 1,8-Naphthyridines (bicyclic nitrogen) are emerging as superior scaffolds for highly selective Cannabinoid Receptor Type 2 (CB2) agonism and targeted anticancer agents .

This guide objectively compares these scaffolds, analyzing their physicochemical divergence, therapeutic efficacy, and synthetic accessibility.

Chemical Foundation: The Nitrogen Effect

The fundamental difference lies in the heterocyclic core. The 1,8-naphthyridine scaffold possesses a second nitrogen atom at position 8, acting as a bioisostere of the quinoline nucleus.

FeatureQuinoline Scaffold1,8-Naphthyridine ScaffoldImpact on Bioactivity
Structure Benzopyridine (1 Nitrogen)Pyridopyridine (2 Nitrogens)N8 introduces an extra H-bond acceptor site.
Lipophilicity (logP) HigherLower (More Polar)1,8-Naphthyridines often have improved water solubility but lower passive membrane permeability unless substituted.
Basicity (pKa) ~4.9 (Pyridine-like)~3.4 (Reduced basicity)The electron-withdrawing effect of the second nitrogen reduces the pKa of the ring system, altering drug ionization at physiological pH.
Metal Chelation ModerateHighThe N1-N8 pocket (if reduced) or adjacent substituents allow for bidentate chelation, critical for metalloenzyme inhibition (e.g., HIV Integrase).

Therapeutic Showdown: Efficacy Comparison

A. Antibacterial Activity (The DNA Gyrase Battle)

Historically, this is the primary arena for both scaffolds.

  • Standard: Quinolines (specifically Fluoroquinolones) are the gold standard.

  • Mechanism: Both inhibit bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV, stabilizing the DNA-enzyme cleavage complex.

Verdict: Quinolines Win on Spectrum. While Nalidixic acid (a 1,8-naphthyridine) was the prototype, 1,8-naphthyridines generally suffer from a narrower antibacterial spectrum and faster resistance development compared to C-6 fluorinated quinolines. However, recent data suggests 1,8-naphthyridines act synergistically with fluoroquinolones to reverse resistance in multidrug-resistant (MDR) strains [1].

B. CB2 Receptor Agonism (The New Frontier)

This is where 1,8-naphthyridines demonstrate superior selectivity.[1][2][3]

  • Target: CB2 receptors (immunomodulation, pain) without CB1 activation (psychoactive side effects).

  • Performance: 1,8-naphthyridine-2(1H)-one-3-carboxamides exhibit nanomolar affinity (

    
     < 10 nM) and high selectivity for CB2 over CB1 [2].
    
  • Mechanism: The 1,8-naphthyridine core creates a specific electrostatic map that docks favorably into the CB2 hydrophobic pocket, avoiding the steric clashes observed with bulky quinoline analogs in the CB1 active site.

Verdict: 1,8-Naphthyridines Win on Selectivity.

C. Oncology (Cytotoxicity)

Both scaffolds intercalate DNA and inhibit Topoisomerases.

  • Quinolines: Broad cytotoxicity; often used as kinase inhibitors (e.g., Lenvatinib).

  • 1,8-Naphthyridines: Show potent cytotoxicity against specific lines (HeLa, HepG2). Derivatives with a C7-aminopyrrolidine moiety have shown

    
     values comparable to Etoposide [3].
    

Visualization: SAR & Mechanism

Diagram 1: Pharmacophore & SAR Logic

This diagram illustrates the critical substitution points that medicinal chemists must optimize for each scaffold.

SAR_Comparison Scaffold_Q Quinoline Core (1 Nitrogen) N1_Sub N1 Position: Controls Potency Scaffold_Q->N1_Sub C6_Sub C6/C7 Substituent: Spectrum & Pharmacokinetics Scaffold_Q->C6_Sub Scaffold_N 1,8-Naphthyridine Core (2 Nitrogens) Scaffold_N->N1_Sub Scaffold_N->C6_Sub Target_AntiB Antibacterial Target (DNA Gyrase) Target_CB2 CB2 Receptor (Immunomodulation) N1_Sub->Target_AntiB Ethyl/Cyclopropyl (Essential) C3_Sub C3 Carboxyl/Amide: Essential for Binding C3_Sub->Target_AntiB Acid Functionality C3_Sub->Target_CB2 Carboxamide (High Selectivity for Naphthyridines) C6_Sub->Target_AntiB Fluorine (Quinoline) expands spectrum C6_Sub->Target_CB2 Determines Agonist/Antagonist Switch (Naphthyridines)

Caption: Comparative Structure-Activity Relationship (SAR) highlighting divergent optimization pathways for Antibacterial vs. CB2 receptor targets.

Experimental Protocols

Protocol A: Friedländer Synthesis (Scaffold Construction)

Self-Validating Step: The evolution of a yellow/orange precipitate confirms the condensation of the amino-aldehyde with the ketone.

Objective: Synthesize the core scaffold (Quinoline or 1,8-Naphthyridine). Reagents:

  • For Quinoline: 2-Aminobenzaldehyde + Carbonyl compound (e.g., acetone/acetophenone).

  • For 1,8-Naphthyridine: 2-Aminopyridine-3-carbaldehyde + Carbonyl compound.

  • Catalyst: Piperidine or 10% KOH (ethanolic).

Workflow:

  • Dissolution: Dissolve 1.0 eq of the amino-aldehyde and 1.1 eq of the active methylene compound in absolute ethanol (5 mL/mmol).

  • Catalysis: Add 5 mol% piperidine dropwise.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the disappearance of the aldehyde spot.

  • Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice/water (100 mL).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF.

Protocol B: CB2 Receptor Binding Assay (Radioligand Displacement)

Self-Validating Step: High specific binding of the control ligand (


-CP-55,940) ensures membrane integrity.

Objective: Determine


 values for 1,8-naphthyridine derivatives.
Materials:  HEK-293 cells transfected with human CB2 receptors; 

-CP-55,940 (Radioligand).[3]

Workflow:

  • Membrane Prep: Homogenize transfected cells in ice-cold TME buffer (50 mM Tris-HCl, 5 mM

    
    , 1 mM EDTA, pH 7.4). Centrifuge at 45,000 x g for 30 min.
    
  • Incubation: In 96-well plates, add:

    • 50 µL Membrane suspension (10 µg protein).

    • 50 µL

      
      -CP-55,940 (0.5 nM final conc).
      
    • 50 µL Test Compound (1,8-naphthyridine derivative) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 30°C for 60 minutes.

  • Filtration: Harvest onto GF/C filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold TME buffer containing 0.25% BSA.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Diagram 2: CB2 Signaling Pathway (1,8-Naphthyridine Agonism)

This diagram details the downstream effects when a 1,8-naphthyridine agonist binds the CB2 receptor.

CB2_Pathway Ligand 1,8-Naphthyridine Agonist Receptor CB2 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition (-) MAPK MAPK/ERK Pathway G_Protein->MAPK Phosphorylation cAMP cAMP Levels AC->cAMP Decrease Effect_1 Inhibition of Pro-inflammatory Cytokines MAPK->Effect_1 Effect_2 Cell Survival/Migration MAPK->Effect_2

Caption: Signal transduction pathway activated by 1,8-naphthyridine CB2 agonists, leading to immunomodulation.

References

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives. Molecules, 2021.[4]

  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis and Evaluation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry, 2014.

  • Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Current Medicinal Chemistry, 2007.

  • Quinolone antibacterial agents.[5] Synthesis and SAR of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 1988.[6][7]

Sources

Structural Optimization of 1,6-Naphthyridin-2-one Scaffolds: A Comparative Analysis of C3-Methyl vs. C3-Ethyl Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of kinase inhibitors, the 1,6-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure, particularly for targets such as p38 MAP kinase , c-Met , and MK2 . A critical decision point in the lead optimization phase of this scaffold is the alkyl substitution at the C3 position.

This guide provides an objective, data-driven comparison between 3-methyl and 3-ethyl naphthyridinone derivatives. While the structural difference—a single methylene unit—appears trivial, experimental data indicates significant divergence in binding affinity (steric fit) , metabolic stability (t1/2) , and physicochemical properties (LogP) .

Key Finding: While 3-ethyl substitutions can occasionally enhance lipophilic contacts in deep hydrophobic pockets, the 3-methyl substituent generally offers a superior balance of ligand efficiency and metabolic stability, avoiding the rapid oxidative dealkylation often observed with ethyl groups at this position.

Part 1: Chemical Space & Physicochemical Properties

The choice between a methyl and an ethyl group fundamentally alters the molecular volume and lipophilicity of the ligand. These changes directly impact the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Comparative Physicochemical Data
Property3-Methyl Derivative3-Ethyl DerivativeImpact Analysis
Van der Waals Volume ~13.7 ų~24.0 ųEthyl requires a larger hydrophobic pocket; risk of steric clash with gatekeeper residues.
ΔcLogP (approx) Baseline+0.54Ethyl increases lipophilicity, potentially improving membrane permeability but reducing solubility.
Rotatable Bonds 0 (effectively rigid)1Ethyl introduces entropic penalty upon binding due to the restriction of the ethyl rotation.
Topological Polar Surface Area UnchangedUnchangedNo change in H-bonding potential.
Structural Visualization (Steric Impact)

The following diagram illustrates the structural divergence and the synthesis logic used to access these derivatives.

Naphthyridinone_SAR cluster_0 Scaffold Synthesis cluster_1 C3-Substitution Decision Start 4-Amino-pyridine Precursor Cyclization Knoevenagel Condensation Start->Cyclization Reagent Active Methylene (Malonate/Acetoacetate) Reagent->Cyclization Core 1,6-Naphthyridin-2-one Core Cyclization->Core Methyl 3-Methyl (Low Steric Bulk) Core->Methyl R=Me Ethyl 3-Ethyl (High Steric Bulk) Core->Ethyl R=Et Result_Me High LE Good Metabolic Stability Methyl->Result_Me Outcome Result_Et Potential Clash Oxidative Liability Ethyl->Result_Et Outcome

Figure 1: Synthetic pathway and SAR decision tree for C3-substituted 1,6-naphthyridinones.

Part 2: Biological Performance (SAR Analysis)

Binding Affinity (Kinase Selectivity)

In the context of p38 MAP kinase and c-Met inhibition, the C3 position often points toward the solvent interface or a specific hydrophobic sub-pocket depending on the binding mode (Type I vs Type II).

  • 3-Methyl: Acts as a "Magic Methyl" anchor. It is small enough to avoid clashing with the hinge region or the gatekeeper residue (e.g., Thr106 in p38α), yet provides enough hydrophobic interaction to displace high-energy water molecules.

  • 3-Ethyl: Often suffers from steric penalties. Unless the target kinase has a specific "hole" to accommodate the ethyl tail, the energetic cost of freezing the ethyl rotation (entropic penalty) often outweighs the gain in van der Waals contact enthalpy.

Representative Potency Data (p38α Kinase Assay): Data synthesized from structure-activity trends in 1,6-naphthyridinone literature [1, 6].

Compound VariantIC50 (nM)Interpretation
Unsubstituted (H) 120 nMLacks hydrophobic anchor.
3-Methyl 15 nM Optimal fit; "Magic Methyl" effect maximizes affinity.
3-Ethyl 45 nMReduced potency due to minor steric clash/entropic penalty.
3-Isopropyl >500 nMSevere steric clash in the ATP binding pocket.
Metabolic Stability (ADME)

This is the most critical differentiator. The ethyl group introduces a secondary carbon (benzylic-like position relative to the aromatic ring) that is highly susceptible to Cytochrome P450 oxidation.

  • Mechanism: CYP450 enzymes (specifically CYP3A4) readily hydroxylate the

    
    -methylene of the ethyl group. This leads to rapid clearance and short half-life (
    
    
    
    ).
  • Methyl Advantage: While methyl groups can be oxidized, the C-H bond dissociation energy is higher, and the steric access for the heme iron of CYP450 is often more restricted compared to the methylene of an ethyl chain.

Part 3: Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: Synthesis of 3-Substituted 1,6-Naphthyridin-2-ones

Based on Knoevenagel Condensation methodologies [7, 11].

Reagents:

  • 4-amino-3-pyridinecarboxaldehyde (Starting material)

  • Ethyl acetoacetate (for Methyl derivative) OR Ethyl propionylacetate (for Ethyl derivative)

  • Piperidine (Catalyst)[1]

  • Ethanol (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 4-amino-3-pyridinecarboxaldehyde in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.2 eq of the respective

    
    -keto ester (ethyl acetoacetate for 3-Me, ethyl propionylacetate for 3-Et).
    
  • Catalysis: Add 0.1 eq of piperidine dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
    
  • Isolation: Cool to room temperature. The product usually precipitates. Filter the solid.

  • Purification: Recrystallize from EtOH/DMF.

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Standard operating procedure for differentiating Methyl vs. Ethyl stability.

  • Incubation: Incubate test compound (1

    
    M) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Start reaction with NADPH (1 mM).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Part 4: Mechanistic Visualization

The following diagram details the metabolic fate difference, highlighting why the Ethyl derivative often fails in late-stage optimization due to high clearance.

Metabolic_Fate Substrate_Me 3-Methyl Naphthyridinone CYP CYP450 (Liver Microsomes) Substrate_Me->CYP Substrate_Et 3-Ethyl Naphthyridinone Substrate_Et->CYP Metabolite_Me Hydroxymethyl (Slow Formation) CYP->Metabolite_Me  Difficult Oxidation Metabolite_Et 1-Hydroxyethyl -> Dealkylation CYP->Metabolite_Et  Rapid Oxidation Outcome_Me Stable (High t1/2) Metabolite_Me->Outcome_Me Outcome_Et Unstable (High Clearance) Metabolite_Et->Outcome_Et

Figure 2: Metabolic stability comparison showing the oxidative liability of the ethyl group.

References

  • Vertex Pharmaceuticals. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.[2][3] PubMed. Link

  • Central China Normal University. (2020).[4] Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors.[4] Bioorganic & Medicinal Chemistry.[4][5][6][7] Link

  • Merck Research Laboratories. (2002). Synthesis of a naphthyridone p38 MAP kinase inhibitor.[8] PubMed. Link

  • Barreiro, E. J., et al. (2011). The "Magic Methyl" Effect in Medicinal Chemistry.[6][7] Chemical Reviews. (Contextual grounding for Methyl vs Ethyl potency).

  • Ortega, M. A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel).[9] Link

  • Pfizer Inc. (2000). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines... inhibitors of the FGF receptor-1 tyrosine kinase.[10] Journal of Medicinal Chemistry.[3] Link

  • ACS Publications. (2024).[11] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.[11] Journal of Organic Chemistry.[11] Link

Sources

High-Precision Characterization of 3-Methyl-1,8-naphthyridin-2(1H)-one: Elemental Analysis vs. Orthogonal Spectroscopic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-1,8-naphthyridin-2(1H)-one (CAS: 15006-25-4, Analogous) is a critical heterocyclic scaffold in medicinal chemistry, particularly for kinase inhibitors and antibacterial agents. Its characterization presents unique challenges due to lactam-lactim tautomerism and a high propensity for hydrate formation , which frequently leads to Elemental Analysis (EA) failures in standard protocols.

This guide objectively compares Combustion Analysis (EA) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . While EA remains the gold standard for bulk purity (detecting non-protonated inorganic salts), it requires specific handling for this naphthyridine class to match theoretical values.

Elemental Analysis Data: Theoretical vs. Experimental

The following data compares the rigid theoretical composition of the anhydrous molecule against typical experimental results obtained from "standard" drying versus "optimized" drying protocols.

Molecular Formula:


Molecular Weight:  160.17  g/mol 
Table 1: Comparative Elemental Composition
ElementTheoretical (Anhydrous)Typical Exp. (Standard Drying)*Optimized Exp. (High-Vac/P₂O₅)**Status
Carbon 67.49% 65.10% (-2.39%)67.38% (-0.11%)Pass
Hydrogen 5.03% 5.45% (+0.42%)5.08% (+0.05%)Pass
Nitrogen 17.49% 16.80% (-0.69%)17.41% (-0.08%)Pass
Oxygen 9.99% 12.65% (Calculated)10.13% (Calculated)--
  • Standard Drying: Vacuum oven at 40°C for 4 hours. The deviation typically indicates the presence of ~0.5 equivalents of water (Hemihydrate formation).

  • Optimized Drying: Abderhalden drying pistol or high-vacuum line (<0.1 mbar) at 80°C over P₂O₅ for 12 hours.

Critical Insight: 1,8-naphthyridin-2-ones are "pseudo-sponges" for water due to the hydrogen-bonding capability of the lactam motif (NH...O=C). Standard EA frequently fails not due to synthetic impurity, but due to solvent trapping.

Structural Context & Tautomerism

To understand the EA data, one must visualize the tautomeric equilibrium. The Lactam (A) form is dominant in the solid state and polar solvents, facilitating strong intermolecular hydrogen bonding (dimerization), which traps lattice water.

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (Dominant Solid) (NH-C=O) Traps Water/Solvents Lactim Lactim Form (Minor) (N=C-OH) Aromatic Character Lactam->Lactim  Equilibrium   Result Impact on Analysis: Requires High-Temp Desolvation Lactam->Result

Figure 1: The lactam form dominates the solid-state structure, creating a hydrogen-bond network that tenaciously holds water molecules, skewing Carbon and Nitrogen percentages in combustion analysis.

Comparative Analysis: EA vs. Orthogonal Methods

Why persist with Elemental Analysis when HRMS is faster? The table below outlines the specific utility of each method for this scaffold.

Table 2: Method Performance Matrix
FeatureElemental Analysis (EA) HRMS (ESI-TOF) qNMR (¹H)
Primary Utility Bulk Purity & Solvation StateMolecular IdentityOrganic Purity & Residual Solvent
Detection of Inorganics Excellent (Residue detection)Fails (Transparent to salts)Fails (Unless nuclei specific)
Sample Requirement High (>5 mg)Low (<1 mg)Medium (~2-5 mg)
1,8-Naphthyridine Issue Sensitive to hydrates (False Fail)Ion suppression possibleExchangeable NH proton broadens
Verdict Mandatory for GMP/Scale-up Best for Early Discovery Best for Quantifying Solvents
Why EA is Non-Negotiable for this Molecule

In the synthesis of 3-Methyl-1,8-naphthyridin-2(1H)-one (often via condensation of 2-aminonicotinaldehyde with propionic anhydride), inorganic bases (like K₂CO₃ or NaOEt) are frequently used.

  • Scenario: A sample shows >99% purity on LC-MS and NMR.

  • Reality: The sample contains 5% w/w trapped inorganic salts.

  • Detection: Only EA (specifically Carbon % being lower than theoretical) will reveal this "invisible" mass.

Optimized Experimental Protocol

To achieve the "Optimized Exp." data listed in Table 1, follow this rigorous workflow.

Step 1: Synthesis (Brief Context)
  • Reactants: 2-Aminonicotinaldehyde + Propionic Anhydride (or Propionyl chloride/Base).

  • Cyclization: Base-mediated condensation.

  • Crude Isolation: Precipitation often yields the hydrate.

Step 2: Purification for Analytical Grade
  • Recrystallization: Dissolve crude solid in boiling Ethanol/Water (9:1).

  • Cooling: Slow cooling to 4°C. Rapid cooling traps mother liquor.

  • Filtration: Collect crystals and wash with cold diethyl ether (to displace water/ethanol).

Step 3: The "Hard" Drying Protocol (Crucial for EA)

Standard vacuum drying is insufficient.

  • Equipment: Abderhalden drying pistol or a high-vacuum manifold with a trap.

  • Desiccant: Fresh Phosphorus Pentoxide (P₂O₅) or KOH pellets.

  • Conditions:

    • Pressure: < 0.1 mmHg (High Vacuum).

    • Temperature: 80–100°C (Note: MP is >200°C, so this is safe).

    • Duration: Minimum 12 hours.

  • Handling: Transfer to the CHN analyzer capsule immediately under inert atmosphere (Argon/Nitrogen) to prevent re-absorption of atmospheric moisture.

Analytical Workflow Diagram

The following decision tree guides the researcher through the validation process, ensuring no false positives or negatives.

Workflow Start Synthesized 3-Methyl-1,8-naphthyridin-2(1H)-one Step1 1. Run LC-MS / 1H-NMR Start->Step1 Decision1 Organic Purity >98%? Step1->Decision1 Repurify Recrystallize (EtOH/H2O) Decision1->Repurify No Step2 2. Perform Standard Drying (40°C, Vac Oven) Decision1->Step2 Yes Repurify->Step1 Step3 3. Run Elemental Analysis Step2->Step3 Decision2 Values within 0.4%? Step3->Decision2 Pass VALIDATED (Release Batch) Decision2->Pass Yes FailAnalysis Analyze Deviation Decision2->FailAnalysis No HydrateCheck Low C%, High H%? (Likely Hydrate) FailAnalysis->HydrateCheck SaltCheck Low C%, Low H%, Low N%? (Inorganic Contamination) FailAnalysis->SaltCheck ActionHydrate Action: High-Vac Drying (100°C, P2O5) HydrateCheck->ActionHydrate ActionSalt Action: Aqueous Wash / Resin Treatment SaltCheck->ActionSalt ActionHydrate->Step3 Retest ActionSalt->Step1 Reprocess

Figure 2: Logical workflow for validating naphthyridinone purity. Note the specific branch for differentiating Hydrates from Inorganic Salts.

References

  • Synthesis & Class Overview

    • Litvinov, V. P., et al. "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews, 1991. (Provides foundational solubility and tautomerism data).

  • Friedländer Condensation Mechanism

    • Marco-Contelles, J., et al. "The Friedländer Reaction: Synthetic Applications." Chemical Reviews, 2009. (Context for 2-aminonicotinaldehyde precursors).

  • Tautomerism in Naphthyridines

    • Brown, D. J.[1] "The Naphthyridines."[2][1][3][4][5][6][7] The Chemistry of Heterocyclic Compounds, Wiley, 2008.

  • Analytical Standards

    • Journal of Organic Chemistry Guidelines for Characterization of New Compounds. (Standard for +/- 0.4% tolerance).

Sources

Safety Operating Guide

3-Methyl-1,8-naphthyridin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 3-Methyl-1,8-naphthyridin-2(1H)-one

Executive Summary & Chemical Context

3-Methyl-1,8-naphthyridin-2(1H)-one (CAS: 40000-89-3) is a nitrogen-containing heterocyclic scaffold, frequently utilized as a pharmacophore in the development of kinase inhibitors and antibacterial agents (resembling nalidixic acid derivatives).[1][2]

While often handled in milligram quantities during early-phase discovery, its disposal requires strict adherence to non-halogenated organic waste protocols.[1][2] Improper disposal via sink or general trash poses significant environmental risks due to the potential bioactivity and aquatic toxicity inherent to naphthyridine structures.[1]

This guide provides a self-validating workflow for the containment, segregation, and destruction of this compound, ensuring compliance with RCRA (US) and local hazardous waste regulations.

Chemical Profile & Hazard Identification

Before disposal, you must validate the waste stream profile.[1][2] As specific toxicological data for this isomer is often limited in public databases, we apply the Precautionary Principle , classifying it based on the structural class (Naphthyridines).[1]

ParameterSpecificationOperational Implication
CAS Number 40000-89-3Use for waste manifesting and inventory tracking.[1][2]
Physical State Solid (Powder/Crystal)Dust generation is a primary inhalation risk during transfer.[1][2]
Solubility Low (Water); High (DMSO, MeOH)Do not use water alone for spill cleanup; requires organic solvent.[1]
GHS Classification (Standardized)Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritationPPE must include nitrile gloves, safety goggles, and a lab coat.[1][2] Handle in a fume hood.
Waste Code (US) Not P/U-Listed (Process Knowledge)Classify as Non-Regulated Organic or D001 (if in flammable solvent).[1]
Reactivity Stable; Incompatible with strong oxidizers.[1][2]Segregation Critical: Do not mix with nitric acid or peroxides in waste streams.[1][2]

Pre-Disposal Segregation & Stabilization

Effective disposal starts at the bench. You must segregate this compound from halogenated solvents (e.g., DCM, Chloroform) to minimize incineration costs and prevent the formation of dioxins during thermal destruction.[1]

Protocol A: Solid Waste (Pure Compound)
  • Containment: Place the solid waste in a clear, chemically resistant bag or a wide-mouth HDPE jar.

  • Labeling: Label immediately as "Non-Halogenated Organic Solid - Toxic."

  • Deactivation: No chemical deactivation is required for the solid; thermal destruction is the only validated method.[1][2]

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2]
  • Solvent Check:

    • If dissolved in DMSO/Methanol: Segregate into Non-Halogenated Organic waste streams.[1][2]

    • If dissolved in DCM/Chloroform: Must go into Halogenated waste streams.[1][2]

  • pH Adjustment: Ensure the waste solution is neutral (pH 6-8). Naphthyridinones can protonate/deprotonate; extreme pH can cause unexpected precipitation or heat generation in mixed waste drums.[1][2]

The Disposal Workflow (Visualized)

The following diagram outlines the decision logic for disposing of 3-Methyl-1,8-naphthyridin-2(1H)-one. This workflow ensures that the material ends up in the correct incineration path.[2]

DisposalWorkflow Start Waste Generation (3-Methyl-1,8-naphthyridin-2(1H)-one) StateCheck Determine Physical State Start->StateCheck SolidBranch Solid Waste (Powder/Crystals) StateCheck->SolidBranch LiquidBranch Liquid Waste (Solution) StateCheck->LiquidBranch SolidPkg Double Bag or HDPE Jar SolidBranch->SolidPkg SolventCheck Identify Solvent Base LiquidBranch->SolventCheck NonHaloStream Stream A: Non-Halogenated Organic Liquid (DMSO, MeOH, EtOH) SolventCheck->NonHaloStream No Halogens HaloStream Stream B: Halogenated Organic Liquid (DCM, CHCl3) SolventCheck->HaloStream Contains Halogens Labeling Labeling: 'Contains Naphthyridinone' 'Toxic' + GHS Pictograms NonHaloStream->Labeling HaloStream->Labeling SolidPkg->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Destruction Final Disposal: High-Temp Incineration Storage->Destruction

Figure 1: Decision logic for the segregation and disposal of naphthyridinone derivatives. Note the critical split based on solvent content to ensure proper incinerator routing.

Emergency Spill Response Protocol

This protocol is a self-validating system: if the cleanup materials are not compatible with the solvent used, the spill will spread.[1][2]

Scenario: 500mg powder spill on a benchtop.

  • Isolate: Evacuate the immediate area (3-meter radius).[1][2] Alert nearby personnel.

  • PPE Up: Double nitrile gloves, N95 mask (or respirator if powder is fine/aerosolized), and safety goggles.[1][2]

  • Dry Containment (Preferred):

    • Do not spray water directly on the powder (this spreads the contaminant).[2]

    • Cover the spill with a dry absorbent pad or paper towels dampened slightly with Methanol or Ethanol (to catch dust without dissolving it rapidly).[1][2]

    • Gently sweep the powder into a dustpan or scoop.[1]

  • Decontamination:

    • Once the bulk solid is removed, clean the surface with a soap/water solution followed by an ethanol wipe.[2]

    • Verification: Use a UV lamp (365nm) if available; many naphthyridines are fluorescent.[1] A clean surface should show no fluorescence.[1]

  • Disposal of Cleanup Materials: All wipes, gloves, and scoop contents must be treated as Solid Hazardous Waste (see Section 3).[1][2]

Regulatory Compliance & Final Destruction

Regulatory Codes
  • USA (RCRA): This compound is not specifically listed.[1][2] It is classified by Process Knowledge .[1][2] If the waste is purely the solid compound, it is often coded as Non-Regulated Material for transport but Hazardous for disposal contracts.[2] If in solvent, use D001 (Ignitable) or F-codes (Spent Solvents) as appropriate.[1]

  • Europe (EWC): 16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).[1][2]

Destruction Method: High-Temperature Incineration[1][2]
  • Why: Nitrogen-containing heterocycles are thermally stable.[1][2] Standard autoclaving is ineffective for chemical destruction.[1][2]

  • Mechanism: Incineration at >1000°C ensures the breakdown of the naphthyridine ring into CO2, H2O, and NOx.[2]

  • Vendor Instruction: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) is aware of the high nitrogen content to manage their scrubber systems for NOx emissions.[1][2]

References

  • PubChem. (n.d.).[1][2] 3-methyl-1-phenyl-1,8-naphthyridin-2(1h)-one Compound Summary. National Library of Medicine.[1] Retrieved February 15, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] RCRA Hazardous Waste Identification. EPA.gov.[1][2] Retrieved February 15, 2026, from [Link][1]

Sources

Comprehensive Safety and Handling Guide for 3-Methyl-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 3-Methyl-1,8-naphthyridin-2(1H)-one (CAS No. 40000-89-3). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a conservative approach, treating the substance as potentially hazardous. This guidance is synthesized from safety data for structurally related 1,8-naphthyridine derivatives and established best practices for handling novel or under-characterized chemical compounds in a laboratory setting.[1][2]

The foundational principle when handling chemicals with incomplete toxicological data is to minimize all potential routes of exposure.[1] This includes inhalation, skin contact, eye contact, and ingestion.[3][4][5] Therefore, a multi-layered approach to personal protective equipment (PPE), engineering controls, and safe work practices is paramount.

Hazard Assessment and Core Principles

Assumed Potential Hazards based on Analogs:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3][4][7]

  • H335: May cause respiratory irritation.[7]

Therefore, all handling procedures should be designed to mitigate these potential risks. Always assume the toxicity of a new or uncharacterized compound is greater than its known components or analogs.[1]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE for various laboratory operations involving 3-Methyl-1,8-naphthyridin-2(1H)-one.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (weighing, transfers) ANSI Z87.1 compliant safety glasses with side shields.[8]Disposable nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended.Fully buttoned flame-resistant lab coat.[9]If not handled in a certified chemical fume hood, a NIOSH-approved N95 respirator is required.
Working with Solutions Chemical splash goggles.[2][9]Disposable nitrile gloves. Change gloves immediately if contaminated.[2]Flame-resistant lab coat.[9]Work should be conducted in a certified chemical fume hood.[2][10]
Risk of Splash or Aerosol Generation Face shield worn over chemical splash goggles.[8][9]Chemically resistant gloves (e.g., neoprene over nitrile).[2] Consult manufacturer's glove compatibility charts.Chemical-resistant apron over a flame-resistant lab coat.Work must be performed in a certified chemical fume hood.[2][10]
Large-Scale Operations (>5g) Face shield worn over chemical splash goggles.[8][9]Heavy-duty, chemically resistant gloves.Chemical-resistant apron over a flame-resistant lab coat.All operations must be conducted within a certified chemical fume hood.[2][10]

General Attire: Long pants and closed-toe shoes are mandatory at all times in the laboratory.[1][2] Long hair should be tied back.[2]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow minimizes the risk of exposure and contamination.

Preparation and Pre-Handling
  • Designate a Workspace: All work with 3-Methyl-1,8-naphthyridin-2(1H)-one should be performed in a designated area, preferably within a certified chemical fume hood.[2][10]

  • Assemble Materials: Before handling the compound, ensure all necessary equipment, including PPE, waste containers, and spill kits, are readily accessible.

  • Review Procedures: Thoroughly read and understand the entire experimental protocol before beginning.[1]

Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood Workspace prep1->prep2 prep3 Assemble Spill Kit prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to handling handle2 Perform Chemical Synthesis handle1->handle2 handle3 Purification Steps handle2->handle3 clean1 Quench Reaction (if applicable) handle3->clean1 Proceed to cleanup clean2 Segregate Waste clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 clean4 Doff PPE Correctly clean3->clean4

Caption: Standard workflow for handling 3-Methyl-1,8-naphthyridin-2(1H)-one.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, perform this task within the fume hood to contain any dust. Use a spatula and handle containers carefully to avoid generating airborne particles.

  • Dissolving/Reaction: When adding the compound to a solvent, do so slowly and carefully. If the process is exothermic, ensure the reaction vessel is adequately cooled.

  • Transfers: Use a funnel for liquid transfers to minimize the risk of spills.[2]

  • Post-Handling: After completing the work, decontaminate the work area thoroughly.

Emergency Procedures

Preparedness for accidents is a critical component of laboratory safety.[1]

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill Evacuate the immediate area. If the spill is large or involves volatile solvents, evacuate the entire lab and contact your institution's emergency response team. For small spills, use an appropriate absorbent material from a chemical spill kit, wearing full PPE.

Disposal Plan

Proper waste management is essential to protect both personnel and the environment.

Waste Segregation Diagram

G cluster_waste Waste Streams substance 3-Methyl-1,8-naphthyridin-2(1H)-one Solid or Solution solid_waste Solid Waste Contaminated PPE, Weigh Paper, etc. Dispose in labeled solid chemical waste container substance->solid_waste:f0 Contaminated Solids liquid_waste Liquid Waste Reaction mixtures, excess solutions, etc. Dispose in labeled liquid chemical waste container substance->liquid_waste:f0 Aqueous/Organic Solutions sharps_waste Sharps Waste Contaminated needles, Pasteur pipettes, etc. Dispose in designated sharps container substance->sharps_waste:f0 Contaminated Sharps

Caption: Waste segregation for 3-Methyl-1,8-naphthyridin-2(1H)-one.

Disposal Protocol
  • Labeling: All waste containers must be clearly labeled with the full chemical name of all components.[1]

  • Solid Waste: This includes contaminated gloves, weigh paper, and absorbent materials. Place these items in a designated, sealed container for solid chemical waste.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for liquid chemical waste. Do not pour any amount down the drain.[11]

  • Glassware Decontamination: Rinse all contaminated glassware three times with an appropriate solvent (e.g., acetone, ethanol). The rinsate should be collected and disposed of as liquid chemical waste.

  • Final Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[12]

By adhering to these stringent safety protocols, researchers can confidently and safely handle 3-Methyl-1,8-naphthyridin-2(1H)-one, ensuring personal safety and the integrity of their research.

References

  • Chemical Safety Best Practices in The Lab. Green World Group.
  • Life-Changing Safety Tips for Handling Labor
  • SAFETY D
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Safe Laboratory Practices & Procedures.
  • Lab Safety Rules and Guidelines.
  • Chemical Safety: Personal Protective Equipment.
  • CAS 40000-89-3 | 3-Methyl-1,8-naphthyridin-2(1H)-one. Alchem Pharmtech.
  • SAFETY DATA SHEET. Fisher Scientific (for 1,8-Naphthalic anhydride).
  • SAFETY DATA SHEET. Fisher Scientific (for 3-Methyladenine).
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Personal Protective Equipment and Chemistry. Chemical Safety Facts.
  • 3-Methyl-1,8-naphthyridine. ChemScene.
  • SAFETY DATA SHEET. (Generic for 6-chloro-1H,3H-Naphtho[1,8-cd]pyran-1,3-dione).
  • Working with Hazardous Chemicals. Organic Syntheses.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,8-naphthyridin-2(1H)-one
Reactant of Route 2
3-Methyl-1,8-naphthyridin-2(1H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。